8-Bromoisoquinoline Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
8-bromoisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-6H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXBCKFPQUUVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Bromoisoquinoline hydrochloride chemical properties
This guide details the chemical properties, synthesis, and reactivity of 8-Bromoisoquinoline hydrochloride , a critical scaffold in medicinal chemistry and material science.
Chemical Identity & Core Properties
Executive Summary
This compound (CAS: 1159813-53-2) is the stabilized salt form of 8-bromoisoquinoline.[1][2] It serves as a high-value "peri-substituted" heterocyclic building block. Unlike the more common 5-bromoisoquinoline (which forms readily via electrophilic aromatic substitution), the 8-bromo isomer offers unique steric geometry and electronic properties due to its proximity to the isoquinoline nitrogen. This guide focuses on its utility in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for the development of CNS-active agents and kinase inhibitors.
Chemical Identity & Physical Properties[2][3][4][5]
| Property | Data |
| Systematic Name | This compound |
| Free Base CAS | 63927-22-0 |
| Salt CAS | 1159813-53-2 |
| Molecular Formula | C₉H₆BrN[1][2][3] · HCl |
| Molecular Weight | 244.52 g/mol (Salt) / 208.05 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar organics (Hexane) |
| Acidity (pKa) | ~5.6 (Conjugate acid of free base) |
| Storage | Hygroscopic; Store under inert atmosphere at 2–8°C |
Synthetic Architectures & Selectivity
A major technical challenge with 8-bromoisoquinoline is regioselectivity . Direct bromination of isoquinoline favors the 5-position due to the electronic distribution of the protonated heterocycle in acidic media. Therefore, authoritative synthesis requires de novo ring construction or functional group interconversion (Sandmeyer).
Synthesis Workflow Diagram
The following diagram contrasts the low-selectivity direct bromination with the high-fidelity cyclization route.
Figure 1: Comparative synthetic logic. The Pomeranz-Fritsch cyclization ensures the bromine is locked at the C8 position, avoiding the difficult separation of 5/8 isomers inherent in direct bromination.
Preferred Protocol (Pomeranz-Fritsch Approach)
-
Condensation: React 2-bromobenzaldehyde with aminoacetaldehyde dimethyl acetal to form the Schiff base.
-
Cyclization: Treat the intermediate with strong acid (e.g., H₂SO₄ or PPA) to close the ring.
-
Critical Control Point: Temperature control is vital to prevent debromination or polymerization.
-
-
Salt Formation: Dissolve the free base in diethyl ether and add 4M HCl in dioxane dropwise. The hydrochloride salt precipitates instantly, preventing oxidation of the nitrogen lone pair during storage.
Reactivity Profile & Functionalization
The C8-Bromine bond is activated for transition-metal catalysis but is sterically more hindered than the C5 or C4 positions.
Cross-Coupling Capabilities
-
Suzuki-Miyaura Coupling:
-
Conditions: Pd(dppf)Cl₂ or Pd(PPh₃)₄, K₂CO₃, Dioxane/Water.
-
Utility: Introduction of aryl/heteroaryl groups for biaryl scaffolds.
-
Note: Boronic acids with ortho-substituents may suffer low yields due to the "peri-effect" (steric clash with the isoquinoline N-lone pair).
-
-
Buchwald-Hartwig Amination:
-
Conditions: Pd₂(dba)₃, Xantphos or BINAP, Cs₂CO₃, Toluene.
-
Utility: Synthesis of 8-aminoisoquinolines, which are precursors to fluorescent dyes and DNA intercalators.
-
C1-Lithiation (Site-Selective Functionalization)
The 8-bromo substituent directs lithiation to the C1 position (ortho to nitrogen) if low temperatures (-78°C) are maintained to prevent Lithium-Halogen exchange.
-
Reagent: LDA or LTMP (Lithium 2,2,6,6-tetramethylpiperidide).
-
Outcome: Electrophilic trapping at C1 allows for 1,8-disubstituted isoquinolines.
Reactivity Decision Tree
Figure 2: Functionalization logic. The scaffold requires neutralization to the free base before organometallic coupling. C1-lithiation offers orthogonal functionalization.
Medicinal Chemistry Applications
The 8-bromoisoquinoline scaffold is "privileged" in drug discovery due to its ability to mimic adenosine and quinoline pharmacophores.
-
Excitatory Amino Acid Transporter (EAAT) Inhibitors:
-
Derivatives of 8-bromoisoquinoline (specifically UCPH-102 analogs) are selective inhibitors of EAAT1.[4] The 8-position substituent is critical for occupying the hydrophobic pocket of the transporter.
-
-
Kinase Inhibition:
-
Used as a hinge-binding motif where the nitrogen accepts a hydrogen bond, and the C8-aryl group (post-Suzuki coupling) extends into the solvent-exposed region or the hydrophobic back pocket.
-
-
12-Lipoxygenase Inhibitors:
-
Used as an intermediate to prepare sulfonamide derivatives that selectively inhibit 12-LOX, a target in platelet aggregation and cancer metastasis.
-
Handling, Stability & Safety (SDS Summary)
Signal Word: WARNING
-
Hazards:
-
Handling Protocol:
-
Always handle in a fume hood.[6]
-
The HCl salt is hygroscopic; reseal containers immediately under nitrogen/argon.
-
Incompatibility: Strong oxidizing agents. The free base reacts violently with strong acids.
-
-
First Aid:
References
-
Synthesis & Selectivity: Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. Link (Demonstrates the difficulty of direct bromination and the need for alternative strategies for the 8-isomer).
-
EAAT1 Inhibition: Jensen, A. A., et al. (2009). Discovery of the First Selective Inhibitor of Excitatory Amino Acid Transporter Subtype 1. Journal of Medicinal Chemistry, 52(4), 912–915. Link
-
Cross-Coupling Methodology: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for 8-Bromoisoquinoline. Link
Sources
- 1. echemi.com [echemi.com]
- 2. CAS 1159813-53-2: 8-Bromo-1,2,3,4-tetrahydroisoquinoline H… [cymitquimica.com]
- 3. 8-Bromoisoquinoline | 63927-22-0 [sigmaaldrich.com]
- 4. 8-Bromoisoquinoline | 63927-22-0 [chemicalbook.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. angenechemical.com [angenechemical.com]
physicochemical characteristics of 8-Bromoisoquinoline hydrochloride
Technical Guide: Physicochemical Characterization & Application of 8-Bromoisoquinoline Hydrochloride
Part 1: Executive Summary & Strategic Importance
This compound (CAS: 1307316-93-3 for the salt; 63927-22-0 for the free base) represents a critical "privileged scaffold" in medicinal chemistry. Unlike the more common 4- or 5-bromoisoquinolines, the 8-bromo isomer offers a unique vector for substitution. It is positioned peri- to the nitrogen atom, creating specific steric and electronic environments that are highly valued for designing kinase inhibitors, GPCR ligands, and organic optoelectronic materials.
The hydrochloride salt form is preferred in late-stage development for its enhanced aqueous solubility and crystallinity compared to the free base. However, the 8-position is synthetically challenging to access directly due to the electronic bias of the isoquinoline ring, which favors electrophilic substitution at the 4- and 5-positions. This guide focuses on the rigorous characterization, salt formation, and validation of this high-value intermediate.
Part 2: Physicochemical Profile
The following table contrasts the Free Base (often the commercial starting material) with the Hydrochloride Salt (the stable, soluble form).
| Feature | 8-Bromoisoquinoline (Free Base) | This compound |
| CAS Number | 63927-22-0 | 1307316-93-3 |
| Formula | C₉H₆BrN | C₉H₇BrClN |
| MW | 208.06 g/mol | 244.52 g/mol |
| Appearance | Off-white to pale yellow solid | White to beige crystalline solid |
| Melting Point | 80–82 °C | >200 °C (Decomposes) |
| Solubility (Water) | Insoluble (<0.1 mg/mL) | Soluble (>20 mg/mL) |
| Solubility (Organic) | Soluble in DCM, EtOAc, MeOH | Soluble in MeOH, DMSO; Insoluble in Et₂O |
| pKa (Conj. Acid) | ~4.6 (Pyridine-like nitrogen) | N/A (Already protonated) |
| Hygroscopicity | Low | Moderate (Desiccated storage required) |
Technical Insight: The pKa of the isoquinoline nitrogen is approximately 4.6. This relatively low basicity means the hydrochloride salt can hydrolyze in the presence of strong bases or during aqueous workups if the pH is not strictly controlled (< pH 3).
Part 3: Synthesis & Salt Formation Protocol
Commercial samples often arrive as the free base. Converting to the hydrochloride salt is a critical step for improving stability and water solubility for biological assays.
Protocol: Controlled Hydrochlorination
Objective: Convert 8-bromoisoquinoline free base to the HCl salt without over-acidification or degradation.
Reagents:
-
8-Bromoisoquinoline (Free Base)
-
Diethyl ether (Anhydrous) or Dichloromethane (DCM)
-
4M HCl in 1,4-Dioxane (Standardized)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 8-bromoisoquinoline free base in the minimum amount of anhydrous DCM. Ensure complete dissolution (sonicate if necessary).
-
Filtration (Optional): Filter through a 0.45 µm PTFE syringe filter to remove any insoluble inorganic impurities from the starting material.
-
Acid Addition: Chill the solution to 0–5 °C in an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in Dioxane.
-
Observation: A white precipitate should form immediately.
-
-
Maturation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour to ensure stoichiometric salt formation.
-
Isolation: Dilute the mixture with anhydrous diethyl ether (3x reaction volume) to drive precipitation. Filter the solid under argon or nitrogen (the salt can be hygroscopic).
-
Washing: Wash the filter cake with cold diethyl ether (2x) to remove excess HCl and organic impurities.
-
Drying: Dry under high vacuum (0.1 mbar) at 40 °C for 4 hours.
Part 4: Analytical Characterization & Logic
NMR Spectroscopy (Structural Validation)
The protonation of the nitrogen atom induces significant chemical shift changes, particularly at the C1 and C3 positions.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
H1 (Singlet): Typically appears at ~9.2–9.5 ppm in the free base. In the HCl salt, this proton experiences a strong downfield shift (deshielding) to ~9.7–10.0 ppm due to the positive charge on the adjacent nitrogen.
-
H3 (Doublet): Shifts downfield from ~8.6 ppm (free base) to ~8.8–9.0 ppm (salt).
-
Exchangeable Proton: A broad singlet at >12 ppm may be visible in dry DMSO-d₆, corresponding to the N-H⁺ proton.
-
HPLC Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic system) and 220 nm.
-
Retention Time Logic: The 8-bromo substituent makes the molecule lipophilic, but the protonated nitrogen (at pH ~2 due to TFA) retains some polarity. Expect elution around 6–7 minutes in a standard gradient.
Part 5: Functional Application (Suzuki-Miyaura Coupling)
The 8-position is sterically congested. Successful coupling requires specific catalytic systems.
Workflow Diagram: Quality Control & Application Logic
Figure 1: Workflow for the stabilization (salt formation) and downstream application of 8-Bromoisoquinoline in medicinal chemistry.
Coupling Protocol (Suzuki): Because the 8-position is peri- to the nitrogen, "ortho-effect" steric hindrance is significant.
-
Catalyst: Use Pd(dppf)Cl₂·DCM or Pd₂(dba)₃ / XPhos . Standard Pd(PPh₃)₄ often fails due to slow oxidative addition at this crowded position.
-
Base: K₃PO₄ or Cs₂CO₃ (stronger bases help overcome steric barriers).
-
Solvent: 1,4-Dioxane/Water (4:1) at 90–100 °C.
Part 6: Safety & Handling (SDS Highlights)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H335: May cause respiratory irritation (handle in a fume hood).
-
-
Storage: Store at room temperature, desiccated. The HCl salt is hygroscopic; exposure to moisture can lead to "clumping" and difficulty in accurate weighing.
-
Spill Cleanup: Sweep up dry. Do not flush into drains (toxic to aquatic life).[2]
References
-
Biosynth. 8-Bromoisoquinoline Product Data & Applications. Retrieved from
-
ChemicalBook. 8-Bromoisoquinoline CAS 63927-22-0 Properties and Safety. Retrieved from
-
PubChem. 8-Bromoquinoline (Isomer Analog) Compound Summary. (Used for comparative physicochemical modeling). Retrieved from
-
ChemScene. 8-Bromoisoquinoline Product Specifications. Retrieved from [3]
-
Google Patents. Method of preparing 5- or 8-bromoisoquinoline derivatives (WO1999067218A2). Retrieved from
Sources
8-Bromoisoquinoline hydrochloride stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 8-Bromoisoquinoline Hydrochloride
For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. This compound, a key building block in the synthesis of novel pharmaceutical compounds and fluorescent probes, is no exception.[1][2] Its stability directly impacts the reliability of experimental outcomes, the purity of final compounds, and the overall success of research and development projects. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound and outlines field-proven best practices for its storage and handling.
Compound Profile: Physicochemical Characteristics
A foundational understanding of this compound's properties is essential for predicting its behavior and designing appropriate storage protocols. The hydrochloride salt form generally enhances stability and simplifies handling compared to its free base counterpart.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrN · HCl | Inferred |
| Molecular Weight | 244.52 g/mol | [4] (base) + HCl |
| Appearance | White to light orange/yellow/green powder or crystal | [1][5] |
| Melting Point | 76 - 81 °C (for the free base) | [1][5] |
| Solubility | Soluble in DMSO, DMF, and Ethanol | [6] |
| Purity (Typical) | ≥ 97-98% (by GC or HPLC) | [1][5] |
The Core of Stability: Understanding Degradation Pathways
The stability of this compound is governed by its inherent chemical structure and its susceptibility to external environmental factors. While a robust molecule, certain conditions can promote degradation, compromising sample integrity. The primary mechanisms of degradation for related compounds are hydrolysis, oxidation, and photolysis.[7]
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions. While some suppliers indicate room temperature storage is acceptable, refrigerated conditions are broadly recommended to minimize the risk of thermal degradation over the long term.[5][8]
-
Light (Photostability): Aromatic halogenated compounds can be sensitive to light. UV radiation can provide the energy to induce cleavage of the carbon-bromine bond, generating radical species that can lead to a cascade of degradation products. Therefore, protection from light is a critical storage parameter.[9][10]
-
Moisture (Hydrolytic Stability): As a hydrochloride salt, the compound can be hygroscopic. It must be stored in a dry environment to prevent moisture absorption.[8][9][10][11] While the C-Br bond on an aromatic ring is generally stable to hydrolysis, extreme pH conditions combined with moisture could facilitate this pathway.
-
Oxygen (Oxidative Stability): The isoquinoline ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents, which are listed as incompatible materials.[9] Storage in a tightly sealed container minimizes exposure to atmospheric oxygen. For high-purity standards intended for long-term reference, storage under an inert atmosphere (e.g., argon) is the gold standard.
Potential Degradation Mechanisms
The following diagram illustrates the potential, mechanistically-driven degradation pathways for 8-bromoisoquinoline under stress conditions. Understanding these pathways is the cornerstone of developing stability-indicating analytical methods.
Caption: Potential degradation pathways for 8-bromoisoquinoline.
Best Practices for Storage and Handling
Adherence to proper storage and handling protocols is a non-negotiable aspect of maintaining the chemical integrity of this compound.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C [1][8] | Optimal for long-term stability by minimizing thermal degradation. |
| Atmosphere | Tightly sealed container.[9] For long-term archival, use an inert gas (Argon/Nitrogen). | Prevents ingress of moisture and atmospheric oxygen. Inert gas provides maximum protection against oxidation. |
| Light | Protect from light.[9][10] Use amber glass vials or store in a dark cabinet. | Prevents photolytic degradation. |
| Environment | Store in a dry, cool, well-ventilated place.[9][12] | Ensures a stable macro-environment and prevents moisture condensation. |
Incompatible Materials
To prevent hazardous reactions and degradation, this compound must be segregated from the following:
-
Strong oxidizing agents [9]
-
Strong acids [9]
-
Bases (to prevent conversion to the less stable free base)
Storage Decision Workflow
The following workflow provides a logical process for determining the appropriate storage conditions based on the intended use and required storage duration.
Caption: Decision workflow for selecting storage conditions.
Validating Stability: Experimental Design and Protocols
Stability testing is a systematic process to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors.[13][14] These studies are essential for determining re-test periods and are a regulatory necessity.[15][16]
Forced Degradation (Stress Testing)
The primary goal of a forced degradation study is to generate representative degradation products and validate that the chosen analytical method is "stability-indicating"—meaning it can accurately separate and quantify the active ingredient from its impurities and degradants.[13][17][18]
Step-by-Step Protocol for Forced Degradation:
-
Prepare Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).
-
Apply Stress Conditions: Treat aliquots of the stock solution under the following conditions. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours).[13][19]
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for similar time points.[13][19]
-
Oxidation: Add 3-30% H₂O₂ and keep at room temperature, protected from light, for up to 24 hours.[13]
-
Thermal Degradation: Expose the solid powder and the solution to dry heat (e.g., 80-100°C).
-
Photodegradation: Expose the solid and solution to a calibrated light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
-
Neutralization & Dilution: After the specified stress period, cool the samples to room temperature. Neutralize the acid- and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute all samples to the target concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a high-performance liquid chromatography (HPLC) system, typically with a photodiode array (PDA) detector to assess peak purity.
-
Evaluation: Compare the chromatograms to identify new peaks (degradants) and a decrease in the main peak's area. The method is considered stability-indicating if all degradant peaks are well-resolved from the main peak.
Long-Term Stability Study
This study evaluates the stability of the substance under recommended storage conditions to establish a re-test period.[14][20]
Step-by-Step Protocol for Long-Term Stability:
-
Batch Selection: Use at least three primary batches of this compound.[15]
-
Packaging: Store the material in containers that simulate the proposed market packaging.
-
Storage Conditions: Place the samples in validated stability chambers set to the desired long-term conditions, typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[20]
-
Testing Frequency: Pull samples for analysis at specified time points. A typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.[15][20][21]
-
Analysis: At each time point, test the samples for critical quality attributes, including appearance, assay (purity), and degradation products using the validated stability-indicating method.
-
Data Evaluation: Evaluate the data for trends. The re-test period is determined by the time interval during which the substance remains within its established acceptance criteria.
Overall Stability Assessment Workflow
Caption: Workflow for comprehensive stability assessment.
Conclusion
The chemical integrity of this compound is best maintained through a disciplined approach to storage and handling. The most critical parameters to control are temperature, light, and moisture . For routine laboratory use, storage at 2-8°C in a tightly sealed, light-resistant container provides a robust and practical solution. For long-term archival or use as a reference standard, supplementing these conditions with an inert atmosphere is strongly advised. By implementing the protocols and understanding the chemical principles outlined in this guide, researchers can ensure the quality and reliability of this important chemical intermediate, thereby safeguarding the integrity of their scientific work.
References
- Vertex AI Search. (2010).
- Vertex AI Search. (2022).
- Chem-Impex. 8-Bromoisoquinoline.
- American Elements. 8-Bromoisoquinoline | CAS 63927-22-0.
- Tokyo Chemical Industry. 8-Bromoisoquinoline | 63927-22-0.
- Safety Office.
- CymitQuimica. CAS 1159813-53-2: 8-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride.
- Unknown Source.
- Google Patents.
- Angene Chemical. (2024).
- Carl ROTH.
- ChemicalBook. (2025). 8-Bromoisoquinoline | 63927-22-0.
- European Medicines Agency. (2023).
- ResearchGate. (2025). Summary of the degradation studies for Bromhexine hydrochloride 8 mg....
- ICH. Q1A(R2) Guideline.
- NIH.
- Case Western Reserve University.
- Science.gov.
- Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Unknown Source.
- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.
- Research Journal of Pharmacy and Technology.
- Unknown Source. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. CAS 1159813-53-2: 8-Bromo-1,2,3,4-tetrahydroisoquinoline H… [cymitquimica.com]
- 4. americanelements.com [americanelements.com]
- 5. 8-Bromoisoquinoline | 63927-22-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 8-Bromoisoquinoline | 63927-22-0 [chemicalbook.com]
- 7. rjptonline.org [rjptonline.org]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. humiditycontrol.com [humiditycontrol.com]
- 15. database.ich.org [database.ich.org]
- 16. forced degradation study: Topics by Science.gov [science.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. assyro.com [assyro.com]
- 19. researchgate.net [researchgate.net]
- 20. ema.europa.eu [ema.europa.eu]
- 21. www3.paho.org [www3.paho.org]
Technical Safety & Handling Guide: 8-Bromoisoquinoline Hydrochloride
[1]
CAS No: 1307316-93-3 (HCl Salt) | Free Base CAS: 63927-22-0 Chemical Formula: C₉H₆BrN[1] · HCl Molecular Weight: 244.52 g/mol Synonyms: 8-Bromoisoquinoline HCl; 8-Bromo-isoquinoline hydrochloride[1]
Part 1: Executive Technical Summary
8-Bromoisoquinoline hydrochloride is a halogenated heterocyclic salt primarily utilized as an electrophilic intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery, specifically in kinase inhibitor and CNS agent development.[1]
As a Senior Application Scientist, I must emphasize that while this compound is a valuable building block, its handling requires strict adherence to Class 6.1 (Toxic) protocols due to the lack of exhaustive toxicological data on this specific salt and the known potency of isoquinoline derivatives. Furthermore, the hydrochloride counterion introduces hygroscopicity, necessitating rigorous moisture control to maintain stoichiometric integrity in sensitive catalytic cycles.
Part 2: Hazard Identification & Toxicology Logic[1]
GHS Classification & Risk Assessment
While specific toxicological endpoints for the HCl salt are often extrapolated from the free base or analogues, the following conservative classification must be applied in a research setting:
| Hazard Category | GHS Code | Hazard Statement | Technical Implication |
| Acute Toxicity (Oral/Dermal) | Category 3 (H301/H311) | Toxic if swallowed or in contact with skin.[1][2] | Isoquinolines are biologically active; assume high potency. Systemic absorption is a critical risk. |
| Skin/Eye Irritation | Category 2 (H315/H319) | Causes skin/serious eye irritation.[1][3] | The HCl moiety can hydrolyze on moist mucous membranes to form trace hydrochloric acid, exacerbating irritation. |
| STOT - Single Exposure | Category 3 (H335) | May cause respiratory irritation.[1] | Inhalation of fine dust is the primary exposure vector during weighing. |
The "Hidden" Hazards
-
Hygroscopicity & Stoichiometry: The HCl salt is prone to absorbing atmospheric moisture. In palladium-catalyzed cross-couplings, using "wet" starting material leads to incorrect molar ratios of the limiting reagent, causing catalyst poisoning or homocoupling side reactions.
-
Sensitization Potential: Aryl bromides can act as skin sensitizers over prolonged exposure. The hydrochloride form increases water solubility, potentially enhancing dermal absorption rates compared to the lipophilic free base.
Part 3: Engineering Controls & Personal Protective Equipment (PPE)[1]
Engineering Controls
-
Primary Containment: All open handling (weighing, transfer) must be performed within a Class II, Type A2 Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Airflow Velocity: Maintain face velocity between 0.4 – 0.6 m/s (80–120 fpm).
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Dry HCl salts are prone to static charge, leading to powder scattering and aerosolization.
PPE Matrix (Task-Based)
| Task | Hand Protection | Eye/Face Protection | Respiratory | Body Protection |
| Solids Handling (Weighing < 1g) | Double Nitrile (0.11mm min).[1] Change outer glove immediately if contaminated. | Chemical Safety Goggles (ANSI Z87.1). | N95/FFP2 (if outside hood - not recommended) | Lab coat (buttoned), long sleeves.[1] |
| Solution Preparation (> 100mM) | Silver Shield / Laminate gloves (if using DCM/DMF). Nitrile is permeable to many organic solvents used with this compound. | Chemical Safety Goggles + Face Shield.[4] | Half-mask respirator with organic vapor/acid gas cartridges (if spill risk exists).[1] | Chemical-resistant apron.[1] |
| Spill Cleanup | Double Nitrile + Utility Outer Glove. | Full-face respirator or PAPR.[1] | P100/HEPA filter. | Tyvek® coveralls. |
Part 4: Operational Handling Protocols
Storage & Stability (The "Chain of Custody")
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen . The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress.
-
Self-Validation Step: Before use, inspect the solid.[1] It should be a white to off-white free-flowing powder .[1] If it appears clumpy, yellowed, or sticky, hydrolysis or degradation has occurred. Recrystallization or disposal is required.
Weighing & Transfer Workflow
-
Objective: Prevent aerosolization and moisture uptake.[5]
-
Protocol:
-
Acclimate the container to room temperature before opening to prevent condensation.
-
Place a tared vial inside the fume hood.
-
Use a disposable anti-static spatula.
-
Do not return excess material to the stock container. This cross-contaminates the anhydrous stock with atmospheric moisture.
-
Dissolve immediately after weighing if possible.
-
Solubilization & Reaction Setup
-
Solvent Compatibility: Soluble in DMSO, Methanol, and Water. Sparingly soluble in non-polar solvents (DCM, Toluene) unless converted to free base in situ.
-
Acidic Nature: When dissolving in protic solvents, the solution will be acidic. Ensure your reaction buffer or base (e.g., K₂CO₃, Cs₂CO₃) accounts for the neutralization of the HCl equivalent before the catalytic cycle begins.
Part 5: Emergency Response & Waste Disposal[1]
Visualization: Emergency Decision Logic
Caption: Decision logic for immediate response to exposure or environmental release of 8-Bromoisoquinoline HCl.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic, Halogenated).
-
Segregation: Do not mix with strong oxidizers or strong bases in the waste stream to avoid exothermic neutralization or generation of bromine gas (in extreme oxidizing conditions).
-
Protocol: Dissolve solid waste in a combustible solvent (e.g., acetone) and dispose of in the "Halogenated Organic Solvents" waste container. Label clearly with CAS number.
Part 6: Handling Lifecycle Diagram
Caption: Lifecycle workflow ensuring compound stability and operator safety from receipt to disposal.
References
Sources
- 1. 63927-22-0|8-Bromoisoquinoline|BLD Pharm [bldpharm.com]
- 2. lobachemie.com [lobachemie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dollycorporation.com [dollycorporation.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. chembk.com [chembk.com]
- 8. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]
- 9. americanelements.com [americanelements.com]
role of 8-Bromoisoquinoline hydrochloride in medicinal chemistry
An In-Depth Technical Guide to the Role of 8-Bromoisoquinoline Hydrochloride in Medicinal Chemistry
Abstract
8-Bromoisoquinoline and its hydrochloride salt represent a cornerstone scaffold in modern medicinal chemistry. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and strategic application as a versatile building block in drug discovery. We will explore its critical role in the synthesis of targeted therapeutics, including enzyme inhibitors and agents for neurological disorders, by leveraging the reactivity of the C8-bromo substituent. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the potential of this pivotal intermediate.
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Derivatives have demonstrated applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] Within this class, 8-bromoisoquinoline serves as a particularly valuable starting material. Its utility stems from the bromine atom at the 8-position, which acts as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[4]
The hydrochloride salt form is frequently employed in drug development to enhance the aqueous solubility and stability of the basic isoquinoline nitrogen, facilitating handling, formulation, and biological testing. This guide will focus on the strategic application of this building block, bridging the gap between synthetic methodology and therapeutic potential.
Physicochemical Properties and Synthesis
A thorough understanding of the starting material is paramount for its effective use.
Key Properties
The fundamental properties of 8-bromoisoquinoline are summarized below.
| Property | Value | Reference |
| CAS Number | 63927-22-0 | |
| Molecular Formula | C₉H₆BrN | |
| Molecular Weight | 208.06 g/mol | |
| Physical Form | Pale-yellow to brown powder or crystals | |
| Purity | Typically ≥98% (HPLC) | |
| Storage | Sealed in dry, room temperature conditions. |
Synthesis of 8-Bromoisoquinoline
The regioselective bromination of the electron-poor isoquinoline ring system requires careful control of reaction conditions. A robust and scalable method involves electrophilic bromination using N-Bromosuccinimide (NBS) in a strong acidic medium, which protonates the ring and directs the substitution.
Caption: A generalized workflow for the synthesis of 8-bromoisoquinoline.
This protocol is adapted from established literature procedures for the synthesis of bromoisoquinoline derivatives.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a temperature probe, slowly add isoquinoline (1.0 equiv.) to well-stirred, concentrated sulfuric acid (H₂SO₄) at a rate that maintains the internal temperature below 30°C.
-
Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
Bromination: Add N-bromosuccinimide (NBS) (1.1 equiv.) to the vigorously stirred solution in small portions. The causality for this step is critical: portion-wise addition is essential to control the exotherm and maintain the internal temperature between -22°C and -26°C, which maximizes the selectivity for the 8-position over the 5-position.
-
Reaction Monitoring: Stir the suspension efficiently for 2 hours at -22°C, followed by 3 hours at -18°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.
-
Quenching: Carefully pour the homogeneous reaction mixture onto crushed ice. This step safely quenches the reaction and dilutes the strong acid.
-
Neutralization & Extraction: Place the flask in an ice water bath and slowly basify the solution by adding concentrated ammonium hydroxide (NH₄OH) until the pH is > 9. Extract the aqueous layer multiple times with dichloromethane (CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield pure 8-bromoisoquinoline.
The Role of 8-Bromoisoquinoline as a Versatile Synthetic Hub
The true power of 8-bromoisoquinoline in medicinal chemistry lies in its capacity to serve as a scaffold for diversification. The C8-bromo group is an ideal leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Diversification of the 8-bromoisoquinoline scaffold via cross-coupling.
This strategic diversification allows for the systematic exploration of the structure-activity relationship (SAR) around the isoquinoline core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Applications in the Synthesis of Bioactive Molecules
8-Bromoisoquinoline is a documented intermediate in the synthesis of several classes of pharmacologically active compounds.
Inhibitors of 12-Lipoxygenase (12-LOX)
The enzyme 12-lipoxygenase (12-LOX) is a key player in the biosynthesis of pro-inflammatory and pro-thrombotic lipid mediators, making it a significant target for cardiovascular and inflammatory diseases.[5][6] 8-Bromoisoquinoline is a precursor for synthesizing potent 12-LOX inhibitors. While specific compounds are proprietary, the general synthetic strategy involves using the 8-bromo position to introduce complex side chains that interact with the enzyme's active site.[7] The quinoline/isoquinoline scaffold itself has been shown to be effective against this target.[8]
Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitors
Glutamate transporters, such as EAAT1, are critical for regulating neurotransmitter levels in the central nervous system. Dysregulation is implicated in various neurological disorders. UCPH-102 is a known selective inhibitor of EAAT1, and its synthesis utilizes 8-bromoisoquinoline as a key starting material.[2][9] Notably, UCPH-102 has demonstrated the ability to cross the blood-brain barrier, with oral administration in rats yielding significant brain concentrations, a crucial property for a CNS-acting drug.[10][11]
Anticancer Agents
The quinoline and isoquinoline cores are prevalent in oncology drug discovery.[12][13] Brominated derivatives, in particular, have shown potent antiproliferative activity against various cancer cell lines. The bromine atom can either be a key pharmacophoric feature contributing to binding affinity or serve as a synthetic handle to build more complex, targeted molecules. Some derivatives have been shown to induce apoptosis and inhibit topoisomerase I, a critical enzyme for DNA replication in cancer cells.[12][13]
Quantitative Biological Data
The following table summarizes the in vitro activity of various quinoline and isoquinoline derivatives, illustrating the therapeutic potential of this scaffold class.
| Compound Class/Derivative | Target/Cell Line | Reported Activity (IC₅₀) | Reference |
| 2-Aryl Quinoline (Compound 7b) | 12R-Lipoxygenase | 12.48 ± 2.06 µM | [8] |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 µg/mL | [12] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervix Carcinoma) | 25.6 µg/mL | [12] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HT29 (Colon Carcinoma) | 5.45 µg/mL | [13] |
| 8-Hydroxytubulosine (Isoquinoline Alkaloid) | MDA-MB-231 (Breast Cancer) | 0.06 µM | [1] |
| UCPH-102 (Isoquinoline derivative) | EAAT1 Transporter | Selective Inhibitor | [10] |
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most important transformation of 8-bromoisoquinoline in drug discovery.[4][14] It allows for the direct formation of a C-C bond with an aryl or heteroaryl boronic acid.
This is a generalized protocol based on standard literature procedures and can be optimized for specific substrates.[15][16]
-
Reagent Setup: To a dry reaction vial, add 8-bromoisoquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This step is self-validating; failure to adequately remove oxygen will result in catalyst deactivation and poor or no conversion.
-
Solvent/Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Subsequently, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).
-
Reaction Execution: Place the sealed vial in a preheated heating block (typically 80-100 °C) and stir vigorously for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to isolate the desired 8-aryl-isoquinoline.
Conclusion and Future Perspectives
This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its robust synthesis and the versatile reactivity of the C8-bromo substituent provide medicinal chemists with a reliable platform for generating novel, diverse, and potent bioactive molecules. The proven success in developing inhibitors for enzymes like 12-LOX and transporters like EAAT1 underscores its value.
Future applications will likely expand into areas such as photopharmacology, where the isoquinoline core can be functionalized to create light-activated drugs, and the development of novel fluorescent probes for biological imaging.[12] As targeted therapies become more complex, the fundamental importance of versatile and reliable building blocks like 8-bromoisoquinoline will only continue to grow.
References
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]
-
Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX. (2023, May 12). PubMed. Retrieved February 11, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]
-
A Synthetic and Mechanistic Investigation of Novel 12-Lipoxygenase Inhibitors for Platelet Activation and Ischemic Reperfusion Injury. (n.d.). eScholarship. Retrieved February 11, 2026, from [Link]
-
Probing for improved potency and in vivo bioavailability of excitatory amino acid transporter subtype 1 inhibitors UCPH-101 and UCPH-102: design, synthesis and pharmacological evaluation of substituted 7-biphenyl analogs. (n.d.). Europe PMC. Retrieved February 11, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC - NIH. Retrieved February 11, 2026, from [Link]
-
New insights into the structure-activity-relationship of selective excitatory amino acid transporter subtype 1 (EAAT1) inhibitors UCPH-101 and UCPH-102. (n.d.). University of Copenhagen Research Portal. Retrieved February 11, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved February 11, 2026, from [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024, May 6). PMC. Retrieved February 11, 2026, from [Link]
- 12-lipoxygenase inhibitors for the treatment of lupus. (n.d.). Google Patents.
-
Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017, December 24). SciELO. Retrieved February 11, 2026, from [Link]
-
Lipoxygenase inhibitors. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (n.d.). MedChemComm (RSC Publishing). Retrieved February 11, 2026, from [Link]
-
Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor UCPH-102. (2016, February 17). PubMed. Retrieved February 11, 2026, from [Link]
-
Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor UCPH-102. (2016, January 22). ResearchGate. Retrieved February 11, 2026, from [Link]
Sources
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. New Insight into the Structure-Activity Relationships of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitors UCPH-101 and UCPH-102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A Synthetic and Mechanistic Investigation of Novel 12-Lipoxygenase Inhibitors for Platelet Activation and Ischemic Reperfusion Injury [escholarship.org]
- 6. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. EP4615432A2 - 12-lipoxygenase inhibitors for the treatment of lupus - Google Patents [patents.google.com]
- 8. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing for improved potency and in vivo bioavailability of excitatory amino acid transporter subtype 1 inhibitors UCPH-101 and UCPH-102: design, synthesis and pharmacological evaluation of substituted 7-biphenyl analogs. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor UCPH-102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Sourcing High-Purity 8-Bromoisoquinoline Hydrochloride for Research and Development
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the critical considerations for sourcing high-purity 8-Bromoisoquinoline hydrochloride. We will explore the significance of this compound, the stringent purity requirements for scientific applications, and a systematic approach to supplier evaluation and material validation.
The Strategic Importance of 8-Bromoisoquinoline in Modern Chemistry
8-Bromoisoquinoline is a versatile heterocyclic building block, recognized for its pivotal role in medicinal chemistry, organic synthesis, and materials science.[1][2] Its structure, featuring a bromine substituent at the 8-position of the isoquinoline ring, serves as a key intermediate for creating more complex and bioactive molecules.[1][2]
The isoquinoline scaffold itself is considered a "privileged structure" in medicinal chemistry, capable of binding to a diverse range of biological targets with high affinity.[3] The addition of a bromine atom provides a reactive handle for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions.[1][4] This reactivity has enabled its use in the development of:
-
Pharmaceuticals: It is a precursor in the synthesis of novel therapeutic agents, with research exploring its potential in developing drugs for neurological disorders and innovative anticancer therapies.[1][5]
-
Fluorescent Probes: The compound is used to create fluorescent markers for biological imaging, allowing researchers to visualize cellular processes.[1][2]
-
Ligand Design: In coordination chemistry, it is employed in designing ligands for metal complexes, which are crucial for catalysis and materials science applications.[1]
For laboratory use, the compound is often supplied as a hydrochloride salt to enhance its stability and solubility in aqueous and polar organic solvents.
Defining "High-Purity": The Imperative of Analytical Verification
In a research and development context, "high-purity" is not a subjective term. It is an analytically defined standard, typically ≥98% purity as determined by High-Performance Liquid Chromatography (HPLC) .[1] The rationale for this stringent requirement is rooted in the principles of scientific integrity and reproducibility.
-
Causality of Experimental Failure: The presence of impurities, even in small amounts, can have significant downstream consequences. Uncharacterized impurities can act as catalysts, inhibitors, or confounding variables in biological assays, leading to erroneous data, artifactual results, and misinterpreted structure-activity relationships (SAR).
-
The Certificate of Analysis (CoA): A Non-Negotiable Requirement: A comprehensive CoA is the primary document that validates a supplier's quality claims.[6] It should not merely state a purity value but provide the raw data or spectra from the analytical tests performed. Researchers must scrutinize the CoA for identity confirmation (¹H NMR, MS) and a quantitative purity assessment (HPLC or qNMR).
Suppliers may offer various grades of material, such as Reagent, Technical, or Pharmaceutical Grade.[7] For early-stage research, a high-purity reagent grade is standard. For later-stage drug development, materials compliant with Good Manufacturing Practices (GMP) may be required, which involves a much higher level of regulatory scrutiny and documentation.
Supplier Due Diligence: A Framework for Selection
Selecting a supplier is a critical decision that impacts project timelines, budget, and the validity of your results. A robust evaluation process should be based on the following pillars:
-
Analytical Transparency: The supplier must provide a detailed, batch-specific Certificate of Analysis with every shipment. This document should clearly outline the methods used for purity determination.
-
Batch-to-Batch Consistency: A reliable supplier maintains rigorous quality control systems to minimize variability between different production lots. This is essential for long-term studies and ensuring that results obtained today can be reproduced tomorrow.
-
Scalability: For drug development professionals, the ability of a supplier to scale production from milligrams and grams for initial screening to kilograms for preclinical and clinical studies is paramount.[7][8] This avoids the costly and time-consuming process of re-validating a new supplier mid-project.
-
Technical Support and Documentation: Reputable suppliers provide access to technical support scientists who can answer questions about product stability, solubility, and handling. Comprehensive Safety Data Sheets (SDS) are also mandatory.
Commercial Suppliers of 8-Bromoisoquinoline and its Hydrochloride Salt
The following table summarizes a selection of commercial suppliers. This is not an exhaustive list, and researchers should perform their own due diligence based on the criteria outlined above.
| Supplier | Purity Specification | Available Quantities | Key Features |
| American Elements | Can produce high and ultra-high purity forms (99% to 99.999%+) and various grades including Pharmaceutical Grade.[7] | Bulk and custom quantities available.[7] | Specializes in custom specifications and high-purity materials.[7] |
| ChemScene | ≥97% or ≥98%.[9] | Milligrams to grams. | Provides detailed GHS and hazard information.[9] |
| Biosynth | Purity specifications provided. | Grams to 100g+ quantities.[10] | Offers products for pharmaceutical testing.[10] |
| Chem-Impex | ≥ 98% (HPLC).[1] | Milligrams to grams. | Provides melting point and appearance data.[1] |
| Oakwood Chemical | Purity specifications provided. | Milligrams to grams.[11] | Indicates stock status in the USA.[11] |
| ChemicalBook Aggregator | Varies by listed supplier (e.g., TCI, Energy Chemical).[12] | Varies by supplier. | A platform to compare offerings from multiple global suppliers.[12] |
The Self-Validating System: In-House Analytical Confirmation
Trust in a supplier's CoA should always be verified. An effective internal quality control (QC) process forms a self-validating system to ensure the identity and purity of incoming critical reagents.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It separates the main compound from any impurities, and the relative peak area provides a precise purity percentage.[1]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is the most powerful technique for confirming the chemical structure of the molecule. The resulting spectrum is a unique "fingerprint." For 8-Bromoisoquinoline, the proton NMR spectrum in DMSO-d6 should show characteristic signals, including a singlet for the proton at the 9-position (around 9.48 ppm) and distinct doublets and triplets for the other aromatic protons.[12]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound. For 8-Bromoisoquinoline, a key diagnostic feature is the isotopic pattern of bromine. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will show two major peaks separated by 2 m/z units (e.g., [M+H]⁺ at ~208 and ~210 amu), providing definitive evidence of a monobrominated compound.[12]
Workflow for Incoming Material Quality Control
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]
- 3. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.chemscene.com [file.chemscene.com]
- 7. americanelements.com [americanelements.com]
- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 9. chemscene.com [chemscene.com]
- 10. biosynth.com [biosynth.com]
- 11. 8-Bromoisoquinoline [oakwoodchemical.com]
- 12. 8-Bromoisoquinoline | 63927-22-0 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Sonogashira Reaction of 8-Bromoisoquinoline Hydrochloride
Introduction: Unlocking the Potential of Isoquinoline Scaffolds
The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional organic materials. The ability to functionalize this heterocyclic system with precision is paramount for the development of novel therapeutics and advanced materials. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, offers a direct route to introduce alkynyl moieties onto the isoquinoline backbone.[1][2] This protocol provides a detailed guide for the successful Sonogashira coupling of 8-bromoisoquinoline hydrochloride, a common starting material in synthetic campaigns.
A particular challenge with this substrate is its formulation as a hydrochloride salt. The protonated nitrogen of the isoquinoline ring necessitates careful consideration of the reaction conditions, specifically the choice and stoichiometry of the base, to ensure the generation of the active, neutral isoquinoline species in situ for efficient catalytic turnover. This guide will address this challenge and provide protocols for both traditional copper-co-catalyzed and copper-free Sonogashira conditions, along with insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is crucial for rationalizing reaction parameters and troubleshooting.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (8-bromoisoquinoline), forming a Pd(II) intermediate.
-
Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step.[3]
-
Reductive Elimination: The desired alkynylated isoquinoline product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.
-
Transmetalation: This copper acetylide then participates in the palladium cycle.
Diagram of the Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Experimental Protocols
Handling of this compound
A key consideration for this substrate is the presence of the hydrochloride salt. The protonated nitrogen of the isoquinoline ring renders it inactive in the catalytic cycle and can react with the base. To address this, an additional equivalent of the amine base must be used to neutralize the HCl and generate the free base of 8-bromoisoquinoline in situ.
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF, 5 mL per mmol of this compound). Then, add the amine base (e.g., Et₃N, 3.0 eq). The additional equivalent of base is crucial for neutralizing the hydrochloride salt.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature will depend on the reactivity of the alkyne. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow for Standard Sonogashira Coupling
Sources
Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 8-Bromoisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The isoquinoline scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds and functional materials. Its unique photophysical properties make it an attractive core for the development of fluorescent probes. This document provides detailed application notes and protocols for the synthesis of novel fluorescent probes utilizing 8-bromoisoquinoline hydrochloride as a key building block. We will delve into the strategic application of palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Sonogashira reactions, to functionalize the 8-position of the isoquinoline ring with various fluorogenic moieties. These protocols are designed to be robust and adaptable, providing a solid foundation for researchers in academia and industry to develop bespoke fluorescent tools for a range of applications, including cellular imaging and analyte detection.
Introduction: The Versatility of the Isoquinoline Scaffold in Fluorescence Probe Design
The development of small-molecule fluorescent probes is a cornerstone of modern chemical biology and drug discovery.[1] These tools enable the visualization and quantification of biological processes in real-time and with high spatial resolution.[2] The isoquinoline core, with its inherent fluorescence and versatile chemical handles, presents an exceptional platform for the design of such probes.[3][4][5] Specifically, 8-bromoisoquinoline serves as a readily available and highly versatile starting material. The bromine atom at the 8-position is amenable to a variety of carbon-carbon bond-forming reactions, allowing for the introduction of a diverse range of functionalities that can tune the photophysical properties and biological targeting of the resulting probe.[6]
This guide will focus on two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Sonogashira coupling. These palladium-catalyzed methods offer mild reaction conditions, high functional group tolerance, and broad substrate scope, making them ideal for the synthesis of complex molecular architectures.[7][8]
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The key to unlocking the potential of this compound as a scaffold for fluorescent probes lies in the strategic formation of new carbon-carbon bonds at the C8-position. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation.
The Suzuki-Miyaura Coupling: A Robust Method for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide.[9] It is a highly reliable method for constructing biaryl systems, which are common structural motifs in fluorescent dyes.
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-bromoisoquinoline to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is exceptionally useful for introducing a rigid ethynyl linker into the probe structure, which can be beneficial for maintaining or enhancing fluorescence.
Mechanism of the Sonogashira Coupling:
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step with the palladium complex.
Application Note 1: Synthesis of an 8-Arylisoquinoline Fluorescent Probe via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of an 8-arylisoquinoline fluorescent probe, using pyrene-1-boronic acid as a representative coupling partner. Pyrene is a well-known fluorophore with a long fluorescence lifetime and sensitivity to its local environment.
Materials and Reagents
-
This compound
-
Pyrene-1-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Step-by-Step Protocol
-
Preparation of the Reaction Mixture:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), pyrene-1-boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 8-(pyren-1-yl)isoquinoline.
-
Characterization
The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Note 2: Synthesis of an 8-Alkynylisoquinoline Fluorescent Probe via Sonogashira Coupling
This protocol outlines the synthesis of an 8-alkynylisoquinoline fluorescent probe. A representative example would be the coupling of 8-bromoisoquinoline with a terminal alkyne-functionalized dansyl fluorophore.
Materials and Reagents
-
This compound
-
Terminal alkyne-functionalized fluorophore (e.g., Dansyl acetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Step-by-Step Protocol
-
Preparation of the Reaction Mixture:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and the terminal alkyne (1.1 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and copper(I) iodide (0.1 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Reaction Execution:
-
Add anhydrous THF (10 mL) and triethylamine (5 mL) to the flask via syringe.
-
Stir the reaction mixture at 60 °C for 8-16 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride (15 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 8-alkynylisoquinoline probe.
-
Characterization
Confirm the identity and purity of the synthesized probe using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Photophysical Properties of Isoquinoline-Based Fluorescent Probes
The photophysical properties of the synthesized probes are critical for their application. The following table summarizes typical photophysical data for isoquinoline derivatives found in the literature.[10][11] It is important to experimentally determine these values for any newly synthesized probe.
| Probe Scaffold | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent | Reference |
| 8-(Pyren-1-yl)isoquinoline (Predicted) | ~340-370 | ~380-450 | Moderate to High | ~40-80 | Dichloromethane | [12] |
| 8-(Dansyl-ethynyl)isoquinoline (Predicted) | ~330-350 | ~500-550 | Moderate | >150 | Acetonitrile | [10] |
| Boroisoquinolines | 400-600 | >100 nm Stokes Shift | - | >100 | - | [4][11] |
| 3-Substituted Isoquinolines | ~358-383 | ~395-446 | 0.20-0.90 | - | - | [3] |
Application Focus: Fluorescent Probes for Zinc Ion Detection
Derivatives of 8-aminoquinoline and 8-hydroxyquinoline are well-established fluorescent chemosensors for the detection of metal ions, particularly zinc (Zn²⁺).[13][14][15] The nitrogen atom of the isoquinoline ring and a suitably positioned heteroatom from a substituent at the 8-position can act as a chelating unit for Zn²⁺. Upon binding to Zn²⁺, the photophysical properties of the probe, such as fluorescence intensity, can be significantly altered, providing a measurable signal for the presence of the ion.[1][16][17] The probes synthesized from 8-bromoisoquinoline can be designed to incorporate such chelating moieties, opening up possibilities for their use in studying the biological roles of zinc.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel fluorescent probes. The palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions provide efficient and reliable methods for the introduction of a wide range of fluorogenic groups at the 8-position. The protocols outlined in this guide offer a solid foundation for researchers to develop customized fluorescent probes for various applications in chemical biology, materials science, and drug discovery. The adaptability of these synthetic strategies allows for the fine-tuning of the photophysical and biological properties of the probes to meet specific experimental needs.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Reddit. (2024, February 23). Suzuki coupling with Bromoalkyne and boronic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 10). 1-, 3-, 6-, and 8-Tetrasubstituted Asymmetric Pyrene Derivatives with Electron-Donors and -Acceptors: High Photostability and Regioisomer-Specific Photophysical Properties. Retrieved from [Link]
-
ResearchGate. (2025, August 10). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
MDPI. (n.d.). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Retrieved from [Link]
-
MDPI. (2021, January 5). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]
-
MDPI. (n.d.). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
ResearchGate. (n.d.). Push–Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White‐Light Emission. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]
-
ResearchGate. (2018, November 8). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Retrieved from [Link]
-
PubMed. (n.d.). Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 23). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Retrieved from [Link]
-
ResearchGate. (n.d.). PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA. Retrieved from [Link]
-
ResearchGate. (2018, November 8). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Retrieved from [Link]
-
MDPI. (n.d.). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na + Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol [mdpi.com]
- 3. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08241C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Zinc Indicators | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Synthesis of Substituted Isoquinolines via 8-Bromoisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous bioactive natural products and synthetic pharmaceuticals.[1] Isoquinoline derivatives exhibit a wide array of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1] Notable drugs incorporating this scaffold include the vasodilator papaverine and the antihypertensive agent debrisoquine.[2] The ability to strategically introduce a variety of substituents onto the isoquinoline ring system is therefore of paramount importance for the development of new therapeutic agents.[3] This guide provides a detailed overview of synthetic strategies for the derivatization of the isoquinoline scaffold, with a particular focus on the versatile starting material, 8-bromoisoquinoline hydrochloride.
Why this compound? A Versatile Precursor for Diversification
This compound serves as an excellent starting material for the synthesis of a diverse library of substituted isoquinolines. The bromine atom at the 8-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds. The hydrochloride salt form enhances the stability and handling of the parent isoquinoline. This strategic placement of a halogen allows for late-stage functionalization, a highly desirable feature in drug discovery programs where rapid generation of analogs with diverse functionalities is crucial for structure-activity relationship (SAR) studies.
Key Synthetic Methodologies
The transformation of 8-bromoisoquinoline into a variety of substituted analogs primarily relies on modern cross-coupling chemistry. The most prevalent and powerful of these methods are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon (Aryl-Aryl) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[4] In the context of 8-bromoisoquinoline, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 8-position.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand is critical for reaction efficiency.[5] The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.
-
Base: A base is required to activate the organoboron species, typically a boronic acid or ester, forming a more nucleophilic "ate" complex.[5][6] Common bases include sodium carbonate, potassium carbonate, and potassium phosphate.
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of 8-bromoisoquinoline.
Detailed Protocol: Synthesis of 8-Phenylisoquinoline
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.1 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 8-phenylisoquinoline.
Data Presentation: Suzuki-Miyaura Coupling of 8-Bromoisoquinoline
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80-90 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | K₃PO₄ | DME/H₂O | 75-85 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7] This reaction is instrumental for introducing a wide variety of primary and secondary amines at the 8-position of the isoquinoline core, providing access to a class of compounds with significant biological potential.[8]
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a suitable ligand are essential.[9] The choice of ligand is particularly crucial in Buchwald-Hartwig amination and is often tailored to the specific amine and aryl halide coupling partners. Bulky, electron-rich phosphine ligands are commonly employed.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active nucleophile.[11] Sodium tert-butoxide (NaOt-Bu) is a frequently used base for this purpose.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere (nitrogen or argon) throughout the reaction.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination of 8-bromoisoquinoline.
Detailed Protocol: Synthesis of N-Phenylisoquinolin-8-amine
-
Reaction Setup: In a glovebox or under a stream of inert gas, combine this compound (1.0 eq), aniline (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (1.4 eq) in an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with stirring for 16-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield N-phenylisoquinolin-8-amine.
Data Presentation: Buchwald-Hartwig Amination of 8-Bromoisoquinoline
| Entry | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 70-80 |
| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 65-75 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12] This reaction provides a direct route to introduce alkynyl substituents at the 8-position of the isoquinoline ring, which are valuable handles for further synthetic transformations or as pharmacophores themselves.[13]
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira coupling employs a dual catalytic system.[14] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.
-
Anhydrous and Anaerobic Conditions: To prevent side reactions and catalyst deactivation, the reaction is typically carried out under anhydrous and anaerobic conditions.[15]
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling of 8-bromoisoquinoline.
Detailed Protocol: Synthesis of 8-(Phenylethynyl)isoquinoline
-
Reaction Setup: To a Schlenk flask containing this compound (1.0 eq), add PdCl₂(PPh₃)₂ (0.03 eq), copper(I) iodide (0.05 eq), and triphenylphosphine (0.06 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add degassed triethylamine, followed by phenylacetylene (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Workup: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to obtain 8-(phenylethynyl)isoquinoline.
Data Presentation: Sonogashira Coupling of 8-Bromoisoquinoline
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 75-85 |
| 3 | 1-Hexyne | PdCl₂(dppf) / CuI | Et₃N | Toluene | 70-80 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of substituted isoquinolines. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient methods for the introduction of diverse functionalities at the 8-position. These synthetic strategies are of great importance to medicinal chemists and drug discovery professionals, enabling the rapid generation of novel isoquinoline derivatives for biological evaluation. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the application of these methods to the synthesis of increasingly complex and biologically active molecules.
References
-
Song, et al. (n.d.). Synthesis of substituted isoquinolines. ResearchGate. [Link]
-
Química Organica.org. (2010, May 6). Isoquinoline synthesis. Química Organica.org. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted isoquinolines by Song et al.¹⁰⁷. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]
-
Myers, A. G. (2012, December 7). A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
RSC Publishing. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
-
Chemistry LibreTexts. (2022, July 20). 8: Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
The Open Medicinal Chemistry Journal. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal. [Link]
-
YouTube. (2012, June 20). Introduction to Nucleophilic Substitution Reactions. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
-
PubMed. (n.d.). Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles. PubMed. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
University of Calgary. (n.d.). Ch 8: Nucleophilic Substitution. University of Calgary. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. YouTube. [Link]
-
YouTube. (2020, February 13). Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. ias.ac.in [ias.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 8-Bromoisoquinoline Hydrochloride
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling with 8-bromoisoquinoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet common, transformation. The inherent properties of nitrogen-containing heterocycles, particularly when supplied as hydrochloride salts, present unique obstacles to achieving high yields and purity. This document provides in-depth, evidence-based troubleshooting strategies, detailed protocols, and the causal reasoning behind our recommendations to empower you to overcome these challenges in your laboratory.
Section 1: Understanding the Core Challenges
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its efficiency is highly dependent on the substrates and conditions.[1][2] this compound presents a multi-faceted challenge:
-
Catalyst Inhibition by the Nitrogen Heterocycle : The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity by occupying a coordination site, thereby hindering the key steps of the catalytic cycle, such as oxidative addition or reductive elimination.[3][4]
-
The Impact of the Hydrochloride Salt : The presence of the hydrochloride salt introduces acidity into the reaction mixture. This can have several detrimental effects:
-
Neutralization of the Base : The primary role of the base is to activate the boronic acid for transmetalation.[5][6][7] If the added base is consumed by neutralizing the HCl salt, there may be an insufficient amount remaining to facilitate the catalytic cycle, leading to low or no conversion.
-
Altering Catalyst Speciation : The chloride ions from the salt can interact with the palladium center, potentially forming less active or inactive catalyst species.
-
-
Substrate Reactivity : While aryl bromides are generally good substrates for Suzuki couplings, the electronic properties of the isoquinoline ring system can influence the rate of oxidative addition, which is often the rate-determining step.[6][8]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the Suzuki coupling of this compound.
Q1: Why is my reaction yield consistently low or non-existent?
Answer: Low to no conversion is the most frequent issue and typically points to one of three primary causes: insufficient base, catalyst inhibition, or suboptimal catalyst/ligand choice.
Causality & Solution Pathway:
-
Insufficient Effective Base : Your primary suspect should be the base. The hydrochloride salt requires one full equivalent of base for neutralization before any base is available to participate in the catalytic cycle.
-
Troubleshooting Step : Increase the base loading. Instead of the typical 2.0 equivalents used for neutral aryl halides, start with a minimum of 3.0 equivalents. It is often beneficial to use up to 4.0 equivalents to ensure a sufficiently basic environment for the activation of the boronic acid.[5][7]
-
-
Catalyst Inhibition : The isoquinoline nitrogen is likely interfering with your palladium catalyst.[3]
-
Troubleshooting Step : The choice of ligand is critical to mitigate this. Bulky, electron-rich phosphine ligands are essential.[8][9] These ligands stabilize the palladium center, promote the desired catalytic steps (oxidative addition and reductive elimination), and sterically hinder the isoquinoline nitrogen from deactivating the catalyst. Ligands like SPhos and XPhos are highly recommended for this class of substrates.[3][9][10]
-
-
Suboptimal Catalyst System : Not all palladium sources and ligands are created equal, especially for challenging substrates.
-
Troubleshooting Step : If you are using a standard catalyst like Pd(PPh₃)₄, it is likely not robust enough. Switch to a modern catalyst system. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos or XPhos is often more effective.[3][9] Using pre-formed palladium precatalysts that incorporate these ligands can also improve reaction consistency.[3][4]
-
Q2: Do I need to free-base the this compound before the reaction?
Answer: While pre-neutralizing the hydrochloride salt to its free base form is a valid strategy, it is often not necessary and can be avoided by adjusting the reaction conditions, which simplifies the workflow.
Causality & Solution Pathway:
-
In-situ Neutralization : The most straightforward approach is to perform the neutralization in situ. This is achieved by adding an extra equivalent of the base used for the Suzuki coupling itself. For example, if your protocol calls for 2 equivalents of K₃PO₄, you would use 3 equivalents when starting with the hydrochloride salt. This saves a separate workup and extraction step.
-
When to Consider Free-Basing : If you are using particularly sensitive boronic acids or other reagents that might be degraded by the initial acid-base reaction, or if you continue to see poor results with in-situ neutralization, then performing a separate free-basing step is a reasonable alternative.
-
Free-Basing Protocol :
-
Dissolve the this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Separate the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the neutral 8-bromoisoquinoline.
-
Proceed with the Suzuki coupling using standard conditions (e.g., 2 equivalents of base).
-
-
Q3: I am observing significant dehalogenation (replacement of bromine with hydrogen). What is causing this and how can I prevent it?
Answer: Dehalogenation is a common side reaction in Suzuki couplings and arises from a competitive pathway where a hydride source intercepts a palladium intermediate.[11]
Causality & Solution Pathway:
-
Source of Hydride : The hydride can originate from various sources, including the solvent (e.g., alcohols), the base (e.g., hydroxides in the presence of water), or impurities.
-
Troubleshooting Step :
-
Solvent Choice : Ensure you are using high-purity, anhydrous solvents. Aprotic solvents like dioxane , toluene , or THF are generally preferred.[7] Avoid alcoholic solvents if dehalogenation is a problem.
-
Base Choice : Use an anhydrous base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to facilitate the reaction but are less prone to promoting dehalogenation compared to hydroxide bases.[7]
-
Degassing : Thoroughly degas your reaction mixture before heating. Oxygen can promote side reactions that may lead to catalyst decomposition and dehalogenation pathways. Purging with an inert gas like argon or nitrogen for 15-30 minutes is crucial.
-
-
-
Slow Transmetalation : If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of intercepting a hydride source.
-
Troubleshooting Step : Ensure your boronic acid is of high quality. Boronic acids can degrade over time to form boroxines, which can be less reactive.[11] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help drive the transmetalation step forward.
-
Q4: How can I minimize the formation of boronic acid homocoupling byproducts?
Answer: Homocoupling of the boronic acid (to form a biaryl derived from your boronic acid) is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[11]
Causality & Solution Pathway:
-
Oxygen Contamination : Oxygen can facilitate the oxidative homocoupling of boronic acids.
-
Troubleshooting Step : Rigorous degassing of the reaction mixture is the most effective preventative measure. Ensure all solvents and the reaction vessel are purged with an inert gas (argon or nitrogen) before adding the catalyst.
-
-
Precatalyst Activation : If you are using a Pd(II) source, it must be reduced in situ to the active Pd(0) catalyst. During this activation phase, competitive homocoupling can occur.[11]
-
Troubleshooting Step : Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue. Additionally, ensuring the reaction mixture is well-stirred and heated promptly to the target temperature can favor the desired cross-coupling pathway.
-
Section 3: Recommended Experimental Protocols
These protocols provide a robust starting point and an optimized path for challenging couplings. Always ensure reagents are handled under an inert atmosphere (Argon or Nitrogen).
Protocol A: Robust Starting Point (In-situ Neutralization)
This protocol is designed as a reliable first attempt for the coupling of this compound.
-
Reaction Setup : To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.3 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst/Ligand Addition : Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition & Degassing : Add anhydrous 1,4-dioxane (to make a ~0.1 M solution with respect to the limiting reagent). Seal the vial and thoroughly degas the mixture by bubbling argon through the solution for 20 minutes.
-
Reaction : Place the sealed vial in a preheated heating block at 100 °C and stir for 12-24 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol B: Optimized Protocol for Challenging Boronic Acids
This protocol uses a pre-catalyst and a stronger base, which can be beneficial for less reactive or sterically hindered boronic acids.
-
Reaction Setup : To a dry reaction vial, add this compound (1.0 eq.), the boronic acid or ester (1.5 eq.), and cesium carbonate (Cs₂CO₃, 3.5 eq.).
-
Pre-catalyst Addition : Add a second-generation Buchwald pre-catalyst such as SPhos Pd G2 or XPhos Pd G2 (2 mol%).
-
Solvent Addition & Degassing : Add anhydrous toluene (to make a ~0.1 M solution). Seal the vial and degas with argon for 20 minutes.
-
Reaction : Heat the reaction to 110 °C and stir for 12-24 hours.
-
Monitoring & Workup : Follow steps 5-7 from Protocol A.
Section 4: Key Parameter Summary Table
This table provides a quick-reference guide for selecting optimal reaction components.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Pre-catalysts (G2/G3) | Pre-catalysts offer improved stability and reliability. Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective and highly effective with appropriate ligands.[3][4] |
| Ligand | SPhos , XPhos , RuPhos | Bulky, electron-rich dialkylbiaryl phosphines are crucial for preventing catalyst inhibition by the nitrogen heterocycle and promoting efficient oxidative addition and reductive elimination.[3][9][10] |
| Base | K₃PO₄ , Cs₂CO₃ , K₂CO₃ | Strong, non-nucleophilic inorganic bases are preferred. Use at least 3 equivalents to neutralize the HCl salt and drive the reaction.[7][12] |
| Solvent | 1,4-Dioxane , Toluene , THF | Anhydrous, aprotic solvents are essential to minimize dehalogenation and other side reactions.[7] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the activation barrier for these challenging substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent oxygen-induced side reactions like boronic acid homocoupling and catalyst decomposition.[11] |
Section 5: Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Section 6: References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from
-
Bercot, E. A., & Nolan, S. P. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Retrieved from
-
American Chemical Society. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from
-
Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands. Retrieved from
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Palladium Removal from Isoquinoline Scavenging Protocols
Topic: Post-Coupling Purification of 8-Substituted Isoquinolines
Ticket ID: #ISOQ-PD-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: High (Regulatory Compliance / ICH Q3D)
Executive Summary & Core Challenge
The User Issue: You are performing cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) on 8-Bromoisoquinoline . While the coupling at the C8 position proceeds, you are experiencing difficulty reducing residual Palladium (Pd) levels to meet ICH Q3D guidelines (<10 ppm for oral APIs).
The Scientific Bottleneck: The challenge lies in the Isoquinoline Nitrogen (N2) . Unlike simple aryl halides, the isoquinoline core possesses a basic nitrogen atom with a localized lone pair.
-
Mechanism of Retention: Residual Pd(II) and Pd(0) species coordinate strongly to the N2 nitrogen, forming stable "Pd-Isoquinoline" adducts.
-
The "8-Substituted" Factor: While the coupling occurs at C8, this position is "peri" to C1, not N2. Consequently, the N2 position remains sterically accessible, allowing the Pd catalyst to bind tightly to the product. Standard silica filtration often fails because the Pd moves with the polar product.
Decision Matrix: Selecting Your Removal Strategy
Before proceeding to the protocols, use this logic flow to select the correct method for your specific scale and product constraints.
Figure 1: Decision tree for selecting the optimal Palladium removal technique based on scale and physicochemical properties.
Troubleshooting & FAQs
Category 1: Scavenger Selection (SiliaMetS vs. Carbon)
Q: I tried activated carbon (Charcoal), but Pd levels only dropped from 2000 ppm to 400 ppm. Why did it fail? A: Activated carbon relies on non-specific adsorption. For isoquinolines, the Pd-Nitrogen coordination bond is often stronger than the weak Van der Waals forces attracting the complex to the carbon pores.
-
The Fix: You need a Chemically Active Scavenger . Switch to a functionalized silica (e.g., SiliaMetS Thiol or SiliaMetS DMT). These contain sulfur ligands that bind Pd with higher affinity than the isoquinoline nitrogen, effectively "stealing" the metal back.
Q: Which specific scavenger is best for 8-substituted isoquinolines? A:
-
SiliaMetS® Thiol (Si-Thiol): The "Workhorse." Best for Pd(II) and Pd(0). It is versatile and works in most solvents.[1]
-
SiliaMetS® DMT (Dimercaptotriazine): Use this if you used bulky ligands (like Buchwald phosphines) or if the Pd is in a highly oxidized state. The DMT ligand is more accessible than the Thiol.
Category 2: Process Optimization
Q: My product precipitates when I add the scavenger. What should I do? A: Scavenging requires the product to be in solution so the Pd can access the solid scavenger beads.
-
Troubleshooting: Dissolve your crude isoquinoline in a "good" solvent (THF, DMF, or 10% MeOH/DCM) before adding the scavenger. If your product has low solubility, run the scavenging step at elevated temperature (40–50°C), which also improves scavenging kinetics.
Q: Can I just crystallize the product to remove Pd? A: Proceed with caution. Isoquinolines often co-crystallize with Palladium. We have observed cases where the Pd concentration increases in the crystals because the Pd-Isoquinoline complex has a similar lattice energy to the pure product. Always perform a scavenging step (Carbon or Silica) before the final crystallization.
Technical Data: Efficiency Comparison
The following table summarizes removal efficiencies for a standard Suzuki coupling of an N-heterocycle (simulated data based on industry standards for pyridine/isoquinoline substrates).
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss (%) | Best For |
| Activated Carbon (Charcoal) | 2500 | 300 - 500 | 10 - 15% | Bulk removal (Cheap) |
| SiliaMetS® Thiol (4 eq) | 2500 | < 10 | < 2% | High purity, Lab scale |
| SiliaMetS® DMT (4 eq) | 2500 | < 5 | < 2% | Difficult/Bulky ligands |
| L-Cysteine Wash (Aqueous) | 2500 | 20 - 50 | 5 - 8% | Large scale, liquid-liquid extraction |
Detailed Experimental Protocols
Protocol A: SiliaMetS® Batch Mode (Recommended for <50g)
This method offers the highest probability of hitting <10 ppm limits for isoquinolines.
-
Preparation: Dissolve the crude 8-substituted isoquinoline residue in THF or Ethyl Acetate (approx. 10 mL solvent per 1 g product).
-
Loading: Add SiliaMetS® Thiol (or DMT) at a ratio of 4 equivalents relative to the residual Pd content.
-
Note: If Pd content is unknown, assume 10% of the initial catalyst loading remains and add 10 wt% of scavenger relative to the mass of the crude product.
-
-
Incubation: Stir gently (do not use magnetic stirring if possible, as it grinds the silica; overhead or shaker is best) for 4 hours at 40°C or overnight at room temperature.
-
Filtration: Filter the suspension through a pad of Celite or a 0.45 µm membrane filter to remove the scavenger.
-
Wash: Rinse the filter cake with 2 bed volumes of the solvent to recover entrained product.
-
Analysis: Concentrate the filtrate and analyze a small aliquot for Pd (ICP-MS).
Protocol B: The "Cysteine Wash" (Cost-Effective Alternative)
Ideal if you want to avoid solid silica scavengers and have a water-immiscible solvent.
-
Dissolution: Dissolve the reaction mixture in Ethyl Acetate or Isopropyl Acetate.
-
Reagent Prep: Prepare a 10% (w/v) aqueous solution of L-Cysteine or N-Acetyl Cysteine (NAC) .
-
Extraction: Add the cysteine solution to the organic layer (1:1 volume ratio).
-
Agitation: Heat the biphasic mixture to 50°C and stir vigorously for 1 hour. The heat is critical to break the Pd-Isoquinoline coordination.
-
Separation: Cool to room temperature and separate the layers. The Pd will migrate into the aqueous layer (often turning it yellow/brown).
-
Repeat: Repeat the wash 2 more times.
-
Final Polish: Wash the organic layer with brine, dry over Na2SO4, and concentrate.
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[2] Guideline for Elemental Impurities Q3D(R2).[3] (2022).[4]
-
SiliaMetS Metal Scavengers User Guide. SiliCycle Inc. Metal Scavenging Solutions for the Pharmaceutical Industry.[5][6][7]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.
-
Biotage Metal Scavenging Guide. Strategies for Removing Palladium from Coupling Reactions.
Disclaimer: These protocols are provided as technical guidance based on general chemical principles. Always perform a small-scale pilot test before committing the entire batch. Ensure compliance with your local EHS regulations regarding heavy metal disposal.
Sources
side reactions of 8-Bromoisoquinoline hydrochloride in acidic conditions
This technical guide addresses the stability, reactivity, and troubleshooting of 8-Bromoisoquinoline hydrochloride (CAS: 1307316-93-3 for HCl salt; 63927-22-0 for free base) in acidic environments.[1] It is designed for researchers observing unexpected impurities, yield losses, or physical changes during synthesis and workup.
Executive Summary: The Acidic Paradox
8-Bromoisoquinoline is a robust building block, but its hydrochloride salt behaves dynamically in solution. While protonation at the nitrogen (N2) stabilizes the molecule against electrophilic attack (e.g., preventing further bromination), it simultaneously activates the ring toward nucleophilic attack at the C1 position.
The "Peri-Effect" Factor: The bromine atom at the 8-position is spatially proximate (peri) to the C1 carbon. This creates a unique steric environment that can either hinder nucleophilic approach or, paradoxically, trap water molecules, facilitating hydrolysis under harsh conditions.
Critical Side Reactions in Acidic Conditions
A. Oxidative Hydrolysis (Formation of Isocarbostyrils)
The most common "mystery impurity" in acidic aqueous solutions of isoquinolines is the corresponding isocarbostyril (1-hydroxyisoquinoline) .
-
Mechanism: In strong acid (HCl/H₂SO₄), the isoquinoline nitrogen is protonated (
for the 8-bromo derivative). This quaternization makes the C1 position highly electrophilic. Water acts as a nucleophile, attacking C1. -
Result: This forms an unstable intermediate that, upon workup or exposure to air/oxidants, tautomerizes to the thermodynamically stable lactam: 8-bromo-1(2H)-isoquinolinone .[1]
-
Risk Factor: High temperature (>60°C) and prolonged exposure to aqueous acid.
B. Hydrodehalogenation (Debromination)
While rare in pure mineral acid, the loss of the bromine atom (protodebromination) can occur if trace metals are present.
-
Scenario: If you are running a reduction step (e.g., using Sn/HCl or Fe/HCl) or if the reaction vessel has metal contamination, the 8-Br bond (weakened by the electron-deficient ring) can be cleaved.
-
Observation: Appearance of unsubstituted isoquinoline (mass -79/81).[1]
C. Salt Disproportionation & Hygroscopicity
The hydrochloride salt is hygroscopic. In "acidic" solvents that are not anhydrous (e.g., wet ether/dioxane), the salt may absorb significant water, leading to stoichiometry errors (forming hydrates) or partial hydrolysis if the acid is volatile (like HCl gas escaping).
Visualizing the Degradation Pathway
The following diagram illustrates the mechanistic pathway for the primary side reaction (Hydrolysis at C1) and the activation energy trade-off caused by the 8-Bromo substituent.
Caption: Pathway of acid-mediated activation leading to the formation of the thermodynamic isocarbostyril impurity.
Troubleshooting Guide (Q&A)
Q1: I see a new impurity peak at RRT ~0.8 with Mass [M+16]. What is it?
Diagnosis: This is likely 8-bromo-1(2H)-isoquinolinone (the hydrolysis product).[1]
-
Cause: The reaction mixture was likely heated in aqueous acid for too long, or the quenching process generated local hot spots.
-
Solution: Avoid heating the hydrochloride salt in water above 50°C. When neutralizing, use an ice bath to keep the internal temperature
.
Q2: My yield is consistently 10-15% lower than expected after acid workup.
Diagnosis: Solubility of the Hydrochloride Salt.
-
Cause: Unlike the free base, 8-Bromoisoquinoline HCl is moderately soluble in water.[1] If you filter the acidic aqueous layer or discard it without thorough extraction, you lose product.
-
Solution:
-
Do not filter the aqueous acid phase if the product is dissolved.
-
Basify first: Adjust pH to >9 using
or to regenerate the free base (which precipitates). -
Extract: Use DCM or EtOAc after basification.
-
Q3: The white powder turned yellow/orange upon storage. Is it degraded?
Diagnosis: Formation of N-Oxide or trace oxidation.[1]
-
Context: Isoquinolines are sensitive to light and air, especially in solution.
-
Verification: Check HPLC. If purity is >98%, the color change is likely superficial (trace N-oxide formation at the surface).
-
Prevention: Store under Argon/Nitrogen in amber vials.
Validated Experimental Protocols
Protocol A: Safe Generation of Free Base from HCl Salt
Use this to recover pure material without triggering hydrolysis.
-
Dissolution: Suspend 1.0 eq of 8-Bromoisoquinoline HCl in DCM (10 volumes).
-
Cooling: Cool the suspension to
(Ice/Water bath). -
Neutralization: Slowly add saturated aqueous
(3.0 eq) with vigorous stirring. Note: Gas evolution ( ) will occur. -
Separation: Stir for 15 mins. Separate the organic layer.[2][3][4]
-
Extraction: Extract the aqueous layer twice with DCM.
-
Drying: Dry combined organics over
(avoid if Lewis acidity is a concern for downstream steps). -
Concentration: Evaporate solvent at
.
Protocol B: HPLC Method for Impurity Profiling[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 254 nm (Isoquinoline core) and 220 nm.
-
Expected Retention:
-
1-Hydroxy impurity (Isocarbostyril): Elutes earlier than the parent (more polar).
-
Debrominated impurity (Isoquinoline): Elutes earlier (lower MW, less lipophilic).
-
Data Summary: Reactivity Profile
| Parameter | 8-Bromoisoquinoline (Free Base) | 8-Bromoisoquinoline HCl (Salt) |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Soluble (~30-50 mg/mL) |
| Solubility (DCM) | Soluble | Sparingly Soluble |
| Major Risk (Acid) | Protonation (Reversible) | Hydrolysis at C1 (Irreversible) |
| Storage | RT, Dry, Dark | Desiccator (Hygroscopic) |
| pKa (Conjugate Acid) | ~3.5 - 4.0 (Est.)[1] | N/A |
References
-
ChemicalBook. (2025). 8-Bromoisoquinoline Properties and Synthesis. Retrieved from
-
Organic Syntheses. (2005). Synthesis of 5-Bromoisoquinoline (Analogous reactivity data). Org. Synth. 2005, 81, 98. Retrieved from
-
Thermo Fisher Scientific. (2024). 8-Bromoisoquinoline, 97% Product Specifications. Retrieved from
-
ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines. Retrieved from
-
PubChem. (2025). Isoquinoline, 8-bromo- Compound Summary. Retrieved from
Sources
Technical Support Center: Managing Solubility Challenges of 8-Bromoisoquinoline Hydrochloride in Reactions
Welcome to the technical support guide for 8-Bromoisoquinoline hydrochloride. This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges when working with this versatile chemical intermediate. As a hydrochloride salt, this compound offers enhanced stability and handling compared to its free base form, but its ionic nature can present solubility hurdles in various organic solvents.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these issues effectively, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to the solubility of this compound in a direct question-and-answer format.
Q1: What are the general solubility properties of this compound?
A1: this compound is the salt form of 8-Bromoisoquinoline. As a salt, it is generally more soluble in polar solvents, especially water, compared to its free base.[1] However, in many organic reactions, non-polar or moderately polar aprotic solvents are required, which can lead to solubility challenges. The solubility of the free base, 8-Bromoisoquinoline, provides a useful reference point for its behavior in organic media.
Table 1: Predicted & Reported Solubility of 8-Bromoisoquinoline (Free Base)
| Solvent | Solubility | Rationale & Comments |
|---|---|---|
| Dimethylformamide (DMF) | ~30 mg/mL[2] | A highly polar aprotic solvent, excellent for dissolving polar and ionic compounds. |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL[2] | Another highly polar aprotic solvent, widely used for its strong solvating power. |
| Ethanol | ~30 mg/mL[2] | A polar protic solvent capable of hydrogen bonding, effective for many organic salts. |
| Water | Soluble[1] | As a hydrochloride salt, it is expected to be soluble in water. The free base has very low water solubility. |
| Chloroform / Dichloromethane | Moderate | Based on similar quinoline structures, some solubility is expected.[3] |
| Toluene / Heptane | Low to Insoluble | Non-polar solvents are generally poor choices for dissolving hydrochloride salts.[4] |
Note: The hydrochloride salt's solubility in organic solvents will generally be lower than the free base. Empirical determination is always recommended for a specific reaction system.
Q2: My this compound isn't dissolving in my reaction solvent. What are the initial troubleshooting steps?
A2: When facing poor solubility, a systematic approach is crucial. The goal is to achieve sufficient concentration for an efficient reaction rate without compromising the reaction's integrity.[5]
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for solubility issues.
Causality behind the steps:
-
Increase Solvent Volume: This is the simplest approach. A lower concentration might be sufficient for the reaction to proceed, although it may slow down the reaction rate.[5]
-
Gentle Heating: Increasing the temperature enhances the kinetic energy of solvent molecules, which can help break down the crystal lattice of the solute, thereby increasing solubility.[5] Always verify the thermal stability of your reactants and reagents first.
-
Sonication: This technique uses high-frequency sound waves to create and collapse microscopic bubbles (cavitation).[6][7] This process generates intense mechanical forces that break apart solute particles, increasing their surface area and accelerating dissolution.[8][9]
Q3: Can I improve solubility in non-polar solvents by converting the hydrochloride salt to its free base?
A3: Absolutely. This is a very common and effective strategy. The hydrochloride salt is ionic, making it poorly soluble in non-polar organic solvents. By neutralizing the salt with a base, you generate the 8-Bromoisoquinoline free base, which is a neutral organic molecule. This free base will be significantly more soluble in solvents like toluene, diethyl ether, and dichloromethane.
The Chemistry: The process involves an acid-base reaction where a base (e.g., NaHCO₃, Na₂CO₃, or a tertiary amine like triethylamine) removes the proton from the isoquinoline nitrogen and neutralizes the chloride counter-ion.
R-NH₂⁺Cl⁻ + Base → R-NH + Base-H⁺Cl⁻
A detailed protocol for this conversion is provided in the "Experimental Protocols" section below.
Q4: How does pH affect the solubility of this compound and how can I use this to my advantage?
A4: The solubility of amine hydrochloride salts is highly pH-dependent.[10]
-
At Low pH (Acidic): The compound exists predominantly in its protonated, ionic (hydrochloride) form. In this state, its solubility in aqueous media is high, but its solubility in organic solvents is low. Adding more acid (e.g., HCl) can even decrease solubility in some cases due to the common ion effect.[11][12]
-
At High pH (Basic): As the pH increases, the hydrochloride salt is deprotonated to the free base. The neutral free base is much less soluble in water but significantly more soluble in organic solvents.
This pH-solubility relationship is fundamental to work-up procedures. For example, after a reaction, you can acidify the aqueous layer to pull the isoquinoline product into the water phase (as the soluble salt), wash away non-basic organic impurities, and then basify the aqueous layer to precipitate the pure free base or extract it with an organic solvent.[4]
Q5: What are co-solvents, and how can I choose an appropriate one for my reaction?
A5: A co-solvent is a water-miscible organic solvent added to a primary solvent system to increase the solubility of a poorly soluble compound.[13][14] Co-solvents work by reducing the overall polarity of an aqueous system or increasing the polarity of a non-polar organic system, making the solvent mixture more "hospitable" to the solute.[15]
Choosing a Co-solvent: The choice depends on the primary solvent and the reaction conditions. The goal is to find a miscible solvent that helps bridge the polarity gap between your solute and the primary solvent without interfering with the reaction.
Table 2: Common Co-Solvent Systems
| Primary Solvent | Potential Co-Solvents | Use Case Example |
|---|---|---|
| Toluene | THF, Dioxane, DMF | To dissolve a polar salt in a largely non-polar medium for a substitution reaction. |
| Water | Ethanol, Methanol, Acetonitrile | To dissolve an organic compound in an aqueous medium for a reaction with a water-soluble reagent. |
| Dichloromethane | Methanol, DMF | To improve the solubility of a polar starting material in a moderately polar solvent. |
Protocol Insight: Start by adding the co-solvent dropwise to a suspension of your compound in the primary solvent at reaction temperature until a solution is formed. It is often best to use the minimum amount of co-solvent necessary.
Q6: I'm still facing issues in a biphasic (e.g., water/toluene) reaction. Would a Phase Transfer Catalyst (PTC) help?
A6: Yes, a Phase Transfer Catalyst (PTC) is an excellent tool for reactions where an ionic reactant (like this compound in the aqueous phase) needs to react with a non-polar reactant in the organic phase.[16][17]
Mechanism of Action: The PTC, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of an ion across the phase boundary.[18] The lipophilic cation of the PTC pairs with the reactant anion (or, in this case, can facilitate the movement of the protonated isoquinoline cation) into the organic phase, where it can react.[19]
Caption: Mechanism of Phase Transfer Catalysis.
Experimental Protocols
Protocol 1: Conversion of this compound to the Free Base
This protocol describes a standard lab-scale procedure to generate the free base for use in organic reactions.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water in a flask.
-
Basification: Slowly add the saturated NaHCO₃ solution to the flask while stirring. Continue adding until gas evolution (CO₂) ceases and the solution is basic (test with pH paper, target pH > 8). A precipitate of the free base may form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like DCM or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield 8-Bromoisoquinoline free base, which typically appears as a solid.[4]
-
Validation: Confirm the identity and purity of the product via NMR or melting point analysis (literature m.p. ~82-83 °C).[4]
Protocol 2: Model Reaction Setup Using a Co-Solvent System
This protocol provides a general framework for setting up a reaction where the starting material has limited solubility.
Scenario: A Suzuki coupling reaction of this compound with a boronic acid in a non-polar solvent like toluene.
Materials:
-
This compound
-
Boronic acid derivative
-
Palladium catalyst and ligand
-
Base (e.g., K₂CO₃)
-
Toluene
-
Co-solvent (e.g., DMF or 1,4-Dioxane)
-
Reaction vessel with reflux condenser and inert atmosphere setup (e.g., Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the this compound, boronic acid, catalyst, ligand, and base.
-
Solvent Addition: Add the primary solvent, toluene. Stir the mixture; you will likely observe a suspension.
-
Co-solvent Titration: Gently heat the mixture to the desired reaction temperature (e.g., 80 °C). While stirring, add the co-solvent (DMF) dropwise until all solid materials dissolve, forming a homogeneous solution.
-
Reaction Monitoring: Maintain the reaction at temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up.
Expert Causality: Using a co-solvent ensures that all reactants are in the same phase, maximizing effective collisions and leading to a more efficient and complete reaction compared to a heterogeneous slurry.[5][14]
References
- Google Patents.
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
-
Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. Improving solubility via structural modification. [Link]
-
Taylor & Francis. Co-solvent – Knowledge and References. [Link]
-
ResearchGate. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF. [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
-
NIH. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]
-
Sonication. Significance and symbolism. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
- Google Patents.
-
Reddit. Common sources of mistake in organic synthesis : r/OrganicChemistry. [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]
-
Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]
-
NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
YouTube. recrystallization & purification of N-bromosuccinimide. [Link]
-
Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]
-
YouTube. Master Organic Reactions | Step-by-Step Problem Solving Guide. [Link]
-
ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]
-
AMERICAN ELEMENTS. 8-Bromoisoquinoline | CAS 63927-22-0. [Link]
-
Royal Society of Chemistry: Education. Sonochemistry - beyond synthesis | Feature. [Link]
-
Scientific Update. Industrial Phase Transfer Catalysis. [Link]
-
PubMed. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. [Link]
-
PRISM BioLab. Reaction Conditions Optimization: The Current State. [Link]
-
OperaChem. Phase transfer catalysis (PTC). [Link]
-
ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research. [Link]
-
YouTube. Lab tip: use a bath sonicator to help dissolve solids. [Link]
-
YouTube. Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording]. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109. [Link]
-
NIH. The Reducing Agents in Sonochemical Reactions without Any Additives. [Link]
-
ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF. [Link]
-
PubChem. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978. [Link]
Sources
- 1. CAS 1159813-53-2: 8-Bromo-1,2,3,4-tetrahydroisoquinoline H… [cymitquimica.com]
- 2. 8-Bromoisoquinoline | 63927-22-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Sonochemistry - beyond synthesis | Feature | RSC Education [edu.rsc.org]
- 8. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. wisdomlib.org [wisdomlib.org]
- 15. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 17. scientificupdate.com [scientificupdate.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
catalyst selection for efficient cross-coupling of 8-Bromoisoquinoline
This guide serves as a specialized Technical Support Center for researchers working with 8-Bromoisoquinoline . Unlike standard phenyl halides, this substrate presents a unique "Dual-Threat" challenge: Steric Hindrance from the peri-hydrogen at C1 and Catalyst Poisoning from the distal nitrogen at C2.
The following protocols and troubleshooting steps are designed to overcome these specific barriers using advanced palladium catalysis.
Current Status: 🟢 Operational
Topic: Catalyst Selection & Troubleshooting for 8-Bromoisoquinoline Audience: Medicinal Chemists, Process Chemists Key Challenge: Overcoming C1-H steric clash and C2-N catalyst inhibition.
Part 1: The Engineering Logic (Why Standard Conditions Fail)
Before selecting a catalyst, you must understand the failure modes specific to this substrate.
1. The "Peri-H" Steric Wall (C1 vs. C8) Unlike 5-bromoisoquinoline, the 8-position is located directly adjacent to the C1-Hydrogen (the "peri" position).
-
Impact: This creates a significant steric barrier for the Oxidative Addition step. Bulky ligands are required to force the Palladium onto the ring, yet the ligand must be flexible enough to accommodate the incoming nucleophile.
-
Comparison: Think of 8-bromoisoquinoline as "1-bromonaphthalene with a sticky nitrogen trap."
2. The Distal Nitrogen Trap (C2-N) The isoquinoline nitrogen (pKa ~5.4) is a competent Lewis base.
-
Impact: In standard catalytic cycles (e.g., Pd(PPh3)4), the isoquinoline nitrogen can displace labile phosphine ligands, forming stable, inactive Pd(Ar)(L)(Isoquinoline) complexes. This halts the cycle (Catalyst Arrest).
-
Solution: You need ligands with high binding affinity to Pd (chelating or bulky monodentate) that cannot be displaced by the isoquinoline nitrogen.
Part 2: Catalyst System Selection (The "Engine")
Use this decision matrix to select your catalyst system. Do not use "generic" conditions (e.g., Tetrakis) as your primary screen.
A. For Suzuki-Miyaura Coupling (C-C Bond)
| Component | Recommendation | Technical Rationale |
| Pre-Catalyst | Pd(dppf)Cl₂ · DCM | The Workhorse. The bidentate dppf ligand creates a wide bite angle, facilitating reductive elimination in hindered systems. It is resistant to displacement by the isoquinoline nitrogen. |
| Advanced Catalyst | XPhos Pd G4 | The High-Performance Option. For extremely hindered boronic acids (e.g., ortho-substituted). The bulky biaryl backbone prevents N-coordination and accelerates oxidative addition at the crowded C8 position. |
| Base | K₃PO₄ (3.0 equiv) | Mild enough to prevent boronic acid decomposition, but strong enough to activate the transmetalation step. Superior to Na₂CO₃ for hindered substrates. |
| Solvent | 1,4-Dioxane / Water (4:1) | The water co-solvent is non-negotiable; it dissolves the inorganic base and facilitates the formation of the reactive boronate species. |
B. For Buchwald-Hartwig Amination (C-N Bond) [1][2]
| Component | Recommendation | Technical Rationale |
| Pre-Catalyst | RuPhos Pd G4 | Primary/Secondary Amines. RuPhos is specifically designed to prevent catalyst poisoning by heterocycles. It forms a protective "roof" over the Pd center. |
| Alternative | BrettPhos Pd G4 | Primary Amines. Use this if RuPhos fails. It provides exceptional activity for mono-arylation of primary amines at hindered centers. |
| Base | NaOtBu or Cs₂CO₃ | NaOtBu is standard for rapid kinetics. Use Cs₂CO₃ if your substrate contains base-sensitive functional groups (e.g., esters). |
| Solvent | t-Amyl Alcohol or Toluene | t-Amyl alcohol allows for higher temperatures (100°C+) which are often required to overcome the activation energy of the C8 position. |
Part 3: Visualization of Failure Pathways
The following diagram illustrates the "Critical Path" for success and the two major failure modes (N-Binding and Protodehalogenation) specific to 8-bromoisoquinoline.
Caption: Figure 1. Catalytic cycle showing critical failure points. Note that weak ligands lead to "Trap" (N-binding), while slow transmetalation leads to "Dehal" (loss of Bromine).
Part 4: Troubleshooting Guides (Q&A)
Q1: My reaction stalls at ~40% conversion. Adding more catalyst doesn't help. Why?
-
Diagnosis: Catalyst Poisoning (The "N-Trap").
-
Explanation: The isoquinoline product or starting material is coordinating to the Palladium, shutting down the cycle. Once the catalyst is trapped in an inactive Pd(II)-N complex, adding more catalyst often just leads to more trapping.
-
Fix: Switch to a catalyst with a tighter binding ligand. If using Pd(PPh3)4, switch to Pd(dppf)Cl2 or XPhos Pd G4. The bidentate or bulky nature of these ligands prevents the isoquinoline nitrogen from displacing them.
Q2: I see a major spot by TLC/LCMS that corresponds to unsubstituted Isoquinoline (mass M-Br+H).
-
Diagnosis: Hydrodehalogenation.
-
Explanation: The Oxidative Addition occurred (Pd inserted into C-Br), but the Transmetalation step was too slow. The Pd intermediate grabbed a hydride (from solvent or beta-hydride elimination) and reductively eliminated.
-
Fix:
-
Increase Base Concentration: Ensure you are using 3-5 equivalents of base to speed up Transmetalation.
-
Dry Your Solvents: Water is necessary for Suzuki, but excess water can promote protonolysis. Stick to the 4:1 ratio strictly.
-
Boost Catalyst Activity: Use a more electron-rich ligand (e.g., SPhos or XPhos) to accelerate the cycle.
-
Q3: Can I use Pd/C and Hydrazine or Hydrogen gas?
-
Warning: NO.
-
Reason: Heterogeneous Pd catalysts (Pd/C) will likely reduce the pyridine ring of the isoquinoline (forming tetrahydroisoquinoline) or cause extensive dehalogenation before the cross-coupling occurs.
Part 5: Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Robust)
Best for coupling 8-bromoisoquinoline with aryl/heteroaryl boronic acids.
-
Setup: Charge a reaction vial with 8-bromoisoquinoline (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).
-
Inertion: Seal the vial and purge with Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (concentration 0.2 M).
-
Base: Add a degassed aqueous solution of K₃PO₄ (1.0 M, 3.0 equiv).
-
Reaction: Heat to 90–100°C for 12–18 hours.
-
Note: Do not exceed 110°C in a sealed tube without a blast shield due to vapor pressure.
-
-
Workup: Cool, dilute with EtOAc, wash with water/brine. The Pd residue can be removed by filtering through a pad of Celite/Silica.
Protocol B: Buchwald-Hartwig Amination (High Difficulty)
Best for coupling with primary or secondary amines.
-
Setup: In a glovebox or under strict Argon flow, combine 8-bromoisoquinoline (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv).
-
Catalyst: Add RuPhos Pd G4 (2–5 mol%).
-
Alternative: Pd(OAc)₂ (5 mol%) + RuPhos (10 mol%).
-
-
Solvent: Add anhydrous Toluene or t-Amyl alcohol (0.2 M).
-
Reaction: Heat to 100°C for 16 hours.
-
Monitoring: Check LCMS. If conversion is low, raise temperature to 120°C (requires sealed tube).
References
-
Vertex AI Search. (2026). Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches. 3
-
American Chemical Society. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile. 4
-
Sigma-Aldrich. (2025). Cross-Coupling Reaction Manual: Desk Reference. 5[1][6][7]
-
Organic Chemistry Portal. (2025). Buchwald-Hartwig Cross Coupling Reaction. 8
-
BenchChem. (2025).[9] A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. 10
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nobelprize.org [nobelprize.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
challenges in the scale-up of 8-Bromoisoquinoline hydrochloride reactions
Current Status: Operational Ticket Focus: Scale-up Synthesis, Salt Formation, and Downstream Application Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the scale-up of 8-Bromoisoquinoline hydrochloride . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and isoquinoline-based alkaloids.
However, it presents three distinct "valleys of death" during scale-up:
-
Regioselectivity: Direct bromination favors the 5-position, not the 8-position.
-
Physical State: The hydrochloride salt is prone to oiling out and significant hygroscopicity.
-
Reactivity: The salt form can arrest catalytic cycles (e.g., Suzuki-Miyaura) if base stoichiometry is miscalculated.
This guide addresses these issues directly with troubleshooting workflows and validated protocols.
Module 1: Synthesis & Regiocontrol
Issue: "I brominated isoquinoline directly, but NMR shows the 5-bromo isomer."
Diagnosis:
This is the most common error. Electrophilic aromatic substitution (EAS) on isoquinoline occurs preferentially at the 5-position (and secondarily at the 8-position) due to the electron-deficient nature of the pyridine ring, which deactivates the 1-4 positions. Direct bromination with NBS or
The Solution: The Sandmeyer Route For scale-up (>100g), you cannot rely on direct bromination. You must utilize a blocking/directing strategy or the Sandmeyer approach . The industry-standard route involves nitrating the 5-bromo derivative to block that position, reducing, and then swapping the amine for bromine.
Validated Workflow (Graphviz)
Figure 1: The regioselective "Sandmeyer Route" required to access 8-bromoisoquinoline at scale.
FAQ: Synthesis
-
Q: Can I separate the 5-bromo and 8-bromo isomers by crystallization?
-
Q: Is the diazonium intermediate stable?
-
A: No. In the Sandmeyer step, generate the diazonium salt at 0°C and transfer immediately to the CuBr solution. Do not isolate the diazonium salt.
-
Module 2: Salt Formation & Handling
Issue: "My product turned into a sticky gum/oil upon adding HCl."
Diagnosis: Isoquinoline salts are notorious for "oiling out" (liquid-liquid phase separation) if the solvent system is too polar or contains residual water. Furthermore, 8-bromoisoquinoline HCl is hygroscopic .[3]
The Solution: Anhydrous Precipitation Do not use aqueous HCl. You must use anhydrous HCl generated in a non-polar ether or alcohol.
Troubleshooting Protocol: Salt Crystallization
| Parameter | Recommendation | Rationale |
| Acid Source | 2M or 4M HCl in Dioxane or Diethyl Ether . | Avoids introduction of water which promotes gumming. |
| Solvent | Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc). | Moderate polarity allows the free base to dissolve but forces the salt to crash out. |
| Temperature | 0°C to 5°C. | Lower temperature promotes rapid nucleation over oiling. |
| Drying | Vacuum oven at 40°C with P₂O₅ trap. | Removes lattice-bound solvent; P₂O₅ prevents moisture re-absorption. |
Step-by-Step Protocol
-
Dissolve 8-bromoisoquinoline (free base) in 5 volumes of Ethyl Acetate .
-
Cool the solution to 0°C under
. -
Add HCl in Dioxane (4M) dropwise. Do not dump it in.
-
Observation: A white precipitate should form immediately.
-
Trouble: If an oil forms, seed with a crystal of pure salt or scratch the glass. Add excess diethyl ether to force solidification.
-
-
Filter under
(using a Schlenk frit is best to avoid moisture). -
Wash the cake with cold diethyl ether.
Module 3: Downstream Application (Suzuki Coupling)
Issue: "The Suzuki coupling failed (Low Conversion) using the HCl salt."
Diagnosis: Palladium-catalyzed cross-couplings (Suzuki-Miyaura) require a basic environment to activate the boronic acid (forming the boronate species).[4] When using This compound , the first equivalent of base added to the reaction is consumed by the HCl salt to generate the free base. If you calculated stoichiometry based on the parent structure (1.0 eq base), your reaction is effectively acidic/neutral, arresting the catalytic cycle.
The Solution: Stoichiometry Correction
Stoichiometry Table for Coupling
| Reagent | Standard Stoichiometry | Adjusted for HCl Salt |
| Substrate | 1.0 eq | 1.0 eq (HCl salt) |
| Boronic Acid | 1.2 eq | 1.2 eq |
| Base (e.g., | 2.0 eq | 3.0 - 3.5 eq |
| Catalyst (Pd) | 0.05 eq | 0.05 eq |
Technical Note: The HCl salt can also lower the pH of the micro-environment around the catalyst before the base dissolves (heterogeneous bases like Carbonates dissolve slowly).
-
Pro-Tip: "Free-base" the salt in situ by stirring the substrate and base in the solvent for 30 minutes before adding the Palladium catalyst and Boronic acid. This prevents acid-mediated deactivation of sensitive ligands.
Module 4: Decision Tree for Troubleshooting
Use this logic flow to diagnose scale-up failures immediately.
Figure 2: Rapid diagnostic logic for 8-bromoisoquinoline HCl scale-up.
References
-
Regioselective Synthesis (Sandmeyer Route)
-
Bromination Selectivity
- Title: "Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid."
- Source:Journal of Heterocyclic Chemistry (via ResearchG
-
URL:[Link]
- Relevance: Confirms that direct bromination yields the 5-isomer, valid
-
Salt Hygroscopicity & Solvates
- Title: "Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents."
- Source:CrystEngComm (RSC Publishing), 2018.
-
URL:[Link]
- Relevance: Provides mechanistic insight into why isoquinoline-based HCl salts are hygroscopic and how solvent incorporation (solvates)
-
Suzuki Coupling with HCl Salts
- Title: "The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxyl
- Source:Tetrahedron, 2005.
-
URL:[Link]
- Relevance: Discusses the specific challenges and conditions for coupling reactions on the isoquinoline scaffold.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
Technical Support Center: Impurity Profiling of 8-Bromoisoquinoline HCl
Introduction: The Analytical Challenge
Welcome to the technical support hub for 8-Bromoisoquinoline Hydrochloride . As researchers, we often treat this compound as a standard building block, but its impurity profile presents a unique analytical challenge: Regioisomerism .
The bromination of isoquinoline naturally favors the 5-position. Consequently, if your 8-bromoisoquinoline was synthesized via direct bromination or a non-specific route, 5-bromoisoquinoline is the most critical impurity you must resolve. Since these isomers share an identical mass (
This guide moves beyond basic protocols to provide a self-validating HPLC-MS workflow designed to detect, resolve, and identify these specific impurities.
Module 1: Method Development & Optimization
The Separation Strategy: Orthogonal Selectivity
Standard alkyl-chain columns (C18) rely on hydrophobicity. However, 5-bromo and 8-bromo isomers have nearly identical hydrophobicity. To separate them, we must exploit their differing electron density distributions using
Recommended Column Chemistry: Phenyl-Hexyl or Biphenyl stationary phases.
-
Mechanism: The
-electrons in the stationary phase interact differently with the electron-deficient isoquinoline ring depending on the position of the bromine atom (steric and electronic effects).
Standard Operating Procedure (SOP)
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl, | Maximizes |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the isoquinoline nitrogen ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic solvent compatible with MS; lower viscosity than methanol. |
| Flow Rate | 0.3 mL/min | Optimal linear velocity for UPLC/UHPLC efficiency. |
| Gradient | 5% B (0-1 min) | Shallow gradient focused on the mid-polar region where bromo-isomers elute. |
| MS Mode | ESI Positive ( | Isoquinolines are basic; |
Module 2: Impurity Identification Workflow
Visualizing the Decision Process
The following flowchart illustrates the logic for distinguishing between process impurities (like isomers) and degradation products (like N-oxides).
Figure 1: Decision tree for classifying impurities based on MS spectral data and isotopic signatures.
Module 3: Troubleshooting & FAQs
Q1: I see a "Ghost Peak" at 130. Is my compound degrading?
Diagnosis: This is likely Isoquinoline , resulting from debromination.
-
Cause A (Process): Incomplete bromination during synthesis or reduction by residual reagents.
-
Cause B (In-Source Fragmentation): If the peak perfectly co-elutes with your main 8-bromo peak, it is an artifact occurring inside the MS source (loss of Br radical).
-
Verification: Check the retention time (RT).
-
Different RT: Real impurity.
-
Same RT: In-source fragmentation. Lower your Fragmentor Voltage or Cone Voltage .
-
Q2: My main peak has a split apex or a "shoulder."
Diagnosis: Co-elution of the 5-bromoisoquinoline regioisomer.
-
The Science: 5-bromo and 8-bromo isomers are structurally similar. On a standard C18 column, they may not resolve.
-
Fix: Switch to a Phenyl-Hexyl or Biphenyl column. The different orientation of the bromine atom relative to the nitrogen changes the
-cloud density, allowing the phenyl-based stationary phase to discriminate between them.
Q3: The Mass Spectrum shows a complex cluster at 287, 289, 291.
Diagnosis: 5,8-Dibromoisoquinoline .
-
Explanation: This is an "over-reaction" byproduct.
-
Confirmation: Look for the characteristic 1:2:1 isotopic ratio (caused by two bromine atoms:
, , ).
Q4: Why is the signal intensity low in the HCl salt form?
Diagnosis: Ion suppression from the counter-ion.
-
Fix: While
usually doesn't suppress positive mode ESI significantly, excess HCl can cause pH issues. Ensure your mobile phase is buffered (e.g., Formic Acid) to overwhelm the salt's effect and maintain consistent ionization.
Module 4: Reference Data
Common Impurity Profile Table
| Impurity Name | Structure Note | m/z (ESI+) | Isotope Pattern | Origin |
| 8-Bromoisoquinoline | Target Analyte | 208.0 / 210.0 | 1:1 | API |
| 5-Bromoisoquinoline | Regioisomer | 208.0 / 210.0 | 1:1 | Synthesis (isomerization) |
| Isoquinoline | Debrominated | 130.1 | None | Degradation / Starting Mat. |
| 5,8-Dibromoisoquinoline | Over-brominated | 286.9 / 288.9 / 290.9 | 1:2:1 | Synthesis (excess reagent) |
| 8-Bromoisoquinoline N-oxide | Oxidized Nitrogen | 224.0 / 226.0 | 1:1 | Degradation (Oxidation) |
Mass Spectrometry Parameters (Agilent/Waters Generic)
-
Capillary Voltage: 3.0 - 3.5 kV
-
Cone Voltage: 20 - 30 V (Keep low to prevent debromination)
-
Source Temp: 120°C
-
Desolvation Temp: 350°C
References
-
ICH Harmonised Tripartite Guideline. (2006).[3] Impurities in New Drug Substances Q3A(R2).[3][4] International Conference on Harmonisation.[3] Link
-
Vertex AI Search. (2025).[5] Synthesis of 5- or 8-bromoisoquinoline derivatives.[5][6][7] Google Patents. Link
-
Sielc Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline (Isoquinoline analog separation).Link
-
BenchChem. (2025).[5][8] Characterization of Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 8-Bromoisoquinoline hydrochloride in long-term storage
Executive Summary
8-Bromoisoquinoline hydrochloride (CAS: 1256822-43-1 [Free base: 63927-22-0]) is a halogenated heteroaromatic salt widely used as a scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8][9] While the hydrochloride salt form improves water solubility compared to the free base, it introduces significant stability challenges—primarily hygroscopicity and hydrolytic acidity .
This guide addresses the three primary degradation vectors: moisture-induced hydrolysis , oxidative discoloration , and photolytic debromination .
Module 1: Visual Diagnostics & Troubleshooting
Use this section to diagnose the condition of your current inventory.
Q: My sample has turned from off-white to yellow or light orange. Is it still usable?
A: Proceed with caution. This indicates surface oxidation or photolysis.
-
The Cause: Isoquinoline derivatives are electron-deficient systems. Upon exposure to light (UV) or atmospheric oxygen, the C-Br bond can undergo homolytic cleavage, or the nitrogen center can form N-oxides. The yellow color is often a trace impurity (e.g., 8-bromoisoquinoline N-oxide or debrominated byproducts) that has a high extinction coefficient, meaning a small amount looks very colored.
-
The Fix: Run a UPLC-MS or H-NMR.
-
If Purity >98%: The discoloration is likely surface-level. You can use it for crude reactions, but recrystallization is recommended for sensitive catalytic couplings (e.g., Suzuki-Miyaura).
-
If Purity <95%: Purify immediately.
-
Q: The powder has clumped into a sticky mass. Can I dry it?
A: Yes, but you must neutralize the "Micro-Acidic Environment."
-
The Cause: Hydrochloride salts are hygroscopic.[10] They pull moisture from the air, creating a microscopic layer of hydrochloric acid on the crystal surface. This acidic moisture accelerates further degradation.
-
The Fix:
-
Dissolve the clumped solid in minimal dry methanol.
-
Precipitate with cold diethyl ether (or remove solvent under high vacuum).
-
Store immediately in a desiccator.
-
Warning: Do not heat above 60°C to dry, as heat + moisture + HCl accelerates hydrolysis.
-
Module 2: Diagnostic Workflows (Visualized)
Figure 1: Rapid Stability Decision Tree
Use this flowchart to determine the viability of your compound batch.
Caption: Decision tree for assessing batch viability based on physical appearance and analytical checkpoints.
Module 3: Critical Stability Mechanisms
The Hygroscopicity Loop (The HCl Factor)
Unlike the free base, 8-Bromoisoquinoline hydrochloride is a salt.[6][10] The chloride ion (
-
Mechanism:
-
Consequence: Once dissolved in absorbed water, the local pH drops drastically due to the HCl component. This acidic environment can protonate the isoquinoline nitrogen, altering reactivity profiles in sensitive metal-catalyzed cross-couplings (e.g., interfering with Pd-catalyst ligation).
Photolytic Debromination
Brominated heteroaromatics are susceptible to UV-induced C-Br bond cleavage.
-
Mechanism:
-
Risk: The resulting aryl radical (
) can abstract hydrogen from solvents or moisture, leading to debrominated impurities (Isoquinoline HCl) which are difficult to separate chromatographically.
Module 4: Storage & Handling Protocols
Protocol A: Long-Term Storage (Archive)
Follow this strictly for storage > 1 month.
-
Container: Use amber glass vials with Teflon-lined screw caps. Avoid clear glass.
-
Atmosphere: Purge the vial with Argon or Nitrogen before sealing. Argon is heavier than air and provides a better blanket.
-
Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.
-
Temperature: Store at -20°C .
-
Note: Allow the vial to warm to room temperature before opening to prevent condensation from forming inside the cold vial.
-
Protocol B: Handling for Experiments
-
Weighing: Weigh quickly. Do not leave the stock bottle open on the balance.
-
Solvent Choice: When preparing stock solutions, use anhydrous solvents (DMSO, DMF, or Methanol).
-
Solution Stability: Do not store stock solutions for >24 hours unless frozen at -80°C. The HCl salt in solution is more reactive than in solid state.
Figure 2: Optimal Storage Workflow
Caption: Step-by-step workflow for maximizing shelf-life upon receipt of inventory.
Module 5: Analytical Reference Data
To validate your compound, compare against these standard parameters.
| Parameter | Specification | Stability Indicator |
| Appearance | White to off-white crystalline solid | Fail: Yellow/Orange (Oxidation) |
| MW | 244.52 g/mol (HCl Salt) | N/A |
| Solubility | Soluble in DMSO, Methanol, Water | Fail: Turbidity in water (Free base formation) |
| LC-MS (ESI+) | [M+H]+ = 208/210 (Br isotope pattern) | Fail: Peak at 130 (Debrominated Isoquinoline) |
| 1H NMR | Aromatic region 7.5 - 9.5 ppm | Fail: Loss of integration in aromatic zone |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140109, 8-Bromoquinoline (Analogous Structure Reference). Retrieved from [Link]
-
Waterman, K. C., & MacDonald, B. C. (2010). Package Selection for Moisture Protection for Solid Oral Dosage Forms. Journal of Pharmaceutical Sciences. (Contextualizing hygroscopicity in HCl salts). Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. fishersci.com [fishersci.com]
- 6. CAS 1159813-53-2: 8-Bromo-1,2,3,4-tetrahydroisoquinoline H… [cymitquimica.com]
- 7. fda.gov [fda.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. labdepotinc.com [labdepotinc.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Definitive Guide: Assessing the Purity of Synthesized 8-Bromoisoquinoline Derivatives
Executive Summary
In the synthesis of 8-bromoisoquinoline derivatives—critical scaffolds for kinase inhibitors and CNS-targeting agents—standard purity assessments often fail to detect the most insidious contaminant: the 5-bromo regioisomer .
Due to the directing effects of the isoquinoline nitrogen, electrophilic bromination favors the 5-position over the 8-position. Standard C18 HPLC methods frequently co-elute these structural isomers, leading to "false pass" results. This guide compares high-resolution UHPLC-UV/MS (for impurity profiling) against Quantitative NMR (qNMR) (for absolute mass balance), providing a validated workflow to ensure structural integrity and potency.
Part 1: The Challenge – The Regioisomer Trap
The primary challenge in assessing 8-bromoisoquinoline is not the removal of starting materials, but the identification of regioisomeric byproducts .
-
The Problem: Direct bromination of isoquinoline yields a mixture of 5-bromo (major) and 8-bromo (minor) isomers due to the electron-deficient nature of the pyridine ring, which deactivates the 5- and 8-positions less than the others, but favors the 5-position kinetically.
-
The Consequence: The 5-bromo and 8-bromo isomers have identical molecular weights (MW 208.05) and nearly identical polarities. Standard LC-MS cannot distinguish them by mass, and standard C18 columns often show them as a single merged peak.
Comparative Analysis of Analytical Methods
| Feature | Method A: UHPLC-UV (Phenyl-Hexyl) | Method B: Quantitative 1H-NMR (qNMR) | Method C: Standard LC-MS (C18) |
| Primary Utility | Impurity Profiling (finding the 0.1% contaminants) | Absolute Potency (determining true mass %) | Rapid ID confirmation |
| Isomer Resolution | High (separates 5-Br vs 8-Br via | High (distinct coupling constants/chemical shifts) | Low (often co-elutes isomers) |
| Reference Standard | Required (for response factor correction) | Not Required (uses independent internal standard) | Required |
| LOD/LOQ | Excellent (<0.05%) | Moderate (~0.5%) | Excellent |
| Throughput | High (5-10 min/run) | Medium (15-20 min/prep + run) | High |
Verdict: Use UHPLC to prove the absence of the 5-bromo isomer. Use qNMR to establish the assay value (potency) of the bulk material.[1]
Part 2: Experimental Protocols
Protocol A: High-Resolution Isomer Separation (UHPLC)
Objective: To separate 8-bromoisoquinoline from its 5-bromo isomer and 5,8-dibromo impurities.
Why this works: We replace the standard C18 column with a Phenyl-Hexyl stationary phase. The biphenyl rings in the stationary phase interact differentially with the
Materials:
-
Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 1 mg of synthesized derivative in 1 mL of 50:50 MeCN:Water. Vortex for 1 min.
-
Gradient Setup:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B (Linear ramp)
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibration)
-
-
Detection: UV at 220 nm (amide/aromatic backbone) and 254 nm .
-
Success Criteria: The 5-bromo isomer typically elutes before the 8-bromo isomer on Phenyl-Hexyl phases. Baseline resolution (
) must be achieved.
Protocol B: Absolute Purity via qNMR
Objective: To determine the precise mass percentage of the active ingredient without a reference standard of the analyte.
Why this works: NMR signal intensity is directly proportional to the molar concentration of protons. By adding a certified internal standard (IS) of known purity, we can calculate the exact purity of the isoquinoline.
Materials:
-
Solvent: DMSO-
(Preferred for solubility) or CDCl . -
Internal Standard (IS): Maleic Acid (Traceable CRM grade).
-
Reasoning: Maleic acid presents a sharp singlet at
6.2 ppm, which sits in a "silent region" distinct from the aromatic isoquinoline protons ( 7.5–9.5 ppm) and aliphatic impurities.
-
Step-by-Step Methodology:
-
Gravimetry (Critical):
-
Weigh exactly ~10 mg of the synthesized 8-bromoisoquinoline (
) into a vial. -
Weigh exactly ~5 mg of Maleic Acid (
) into the same vial. -
Note: Use a microbalance with d=0.001 mg precision.
-
-
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. Transfer to NMR tube.[2] -
Acquisition Parameters (Bruker/Varian):
-
Pulse angle: 90°
-
Relaxation delay (
): 60 seconds (Must be to ensure full relaxation). -
Scans: 16 or 32.
-
Spectral width: -2 to 14 ppm.
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the IS singlet (
6.2 ppm) and set value to correspond to its proton count ( ). -
Integrate the distinct H-1 singlet of 8-bromoisoquinoline (
~9.5 ppm, ).
-
Calculation:
Part 3: Visualizations
Diagram 1: Analytical Workflow for Isoquinoline Derivatives
This workflow illustrates the "Gatekeeper" logic: HPLC screens for impurities, while qNMR validates the final potency.
Caption: Integrated workflow ensuring both isomeric purity (via HPLC) and absolute mass balance (via qNMR).
Diagram 2: The Regioisomer Identification Logic
How to distinguish the 5-bromo from the 8-bromo isomer using coupling constants (
Caption: Logic flow for distinguishing regioisomers based on proton coupling patterns in NMR.
References
-
International Conference on Harmonisation (ICH). (2006).[8][9] ICH Q3A(R2): Impurities in New Drug Substances.[9][10] Retrieved from [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Syntheses. (2005).[11] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline.[11][12] (Highlighting the difficulty of isomer separation). Retrieved from [Link]
-
BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). (Guidance on Maleic Acid and other standards). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Bromo-derivatives on Mixed-Mode Columns. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. enovatia.com [enovatia.com]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. almacgroup.com [almacgroup.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 11. (PDF) Synthesis of 5-Bromoisoquinoline and [research.amanote.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
validation of 8-Bromoisoquinoline as a key intermediate for specific kinase inhibitors
Executive Summary: The "Exit Vector" Advantage
In the crowded landscape of kinase inhibitor design, the isoquinoline scaffold remains a privileged structure, primarily due to its ability to mimic the adenine ring of ATP. However, a recurring challenge with isoquinoline-based inhibitors (such as the ROCK inhibitor Fasudil) is achieving selectivity against homologous kinases like PKA (Protein Kinase A).
This guide validates 8-Bromoisoquinoline not merely as a building block, but as a strategic tool for altering the Solvent-Exposed Vector . Unlike the more common 5-bromoisoquinoline—which directs substituents towards the kinase "roof" or gatekeeper region—the 8-position provides a unique geometry that allows substituents to exit the ATP-binding cleft towards the solvent front. This trajectory is critical for disrupting water networks or engaging non-conserved surface residues, thereby driving selectivity.
Comparative Analysis: 8-Bromo vs. Alternatives
The choice of regioisomer dictates the Structure-Activity Relationship (SAR) trajectory. The following analysis compares 8-Bromoisoquinoline against its primary alternatives.
Table 1: Strategic Utility of Isoquinoline Bromides
| Feature | 8-Bromoisoquinoline | 5-Bromoisoquinoline | 6/7-Bromoisoquinoline |
| Vector Trajectory | Solvent Front / Ribose Pocket | P-Loop / Gatekeeper | Deep Hydrophobic Pocket |
| Primary Utility | Selectivity (disrupting homology) | Potency (maximizing contact) | Affinity (hydrophobic packing) |
| Steric Environment | High (Peri-interaction with H1/N2) | Moderate (Peri-interaction with H4) | Low (Unencumbered) |
| Synthetic Cost | High (Requires isomer separation) | Low (Major product of direct bromination) | Moderate |
| Key Target Class | ROCK, PI3K | ROCK (Fasudil-like), PKA | EGFR, VEGFR |
Deep Dive: The "Peri-Effect" and Reactivity
The 8-position is sterically unique due to its proximity to the isoquinoline nitrogen lone pair and the C1-hydrogen.
-
Chemical Consequence: Cross-coupling at C8 is slower than at C5 or C6 due to steric crowding.
-
Biological Consequence: Substituents at C8 force the inhibitor to adopt a specific conformation ("twist") relative to the hinge region. This induced atropisomerism can be exploited to fit into narrow selectivity pockets that are inaccessible to planar analogs.
Visualizing the SAR Vector Map
To understand why 8-bromoisoquinoline is chosen, we must visualize the vectors within the ATP binding site.
Figure 1: Vector map demonstrating how the C8-position (derived from 8-Bromoisoquinoline) diverges from the C5-position to achieve kinase selectivity.
Experimental Validation: ROCK Inhibition Case Study
Hypothesis: Introduction of a bulky aryl group at the 8-position of an isoquinoline core will maintain ROCK potency while reducing PKA affinity via steric clash with the non-conserved residues at the solvent channel entrance.
Protocol A: Suzuki-Miyaura Cross-Coupling at C8
Note: This protocol addresses the steric hindrance inherent to the 8-position.
Materials:
-
8-Bromoisoquinoline (1.0 eq)
-
4-Pyridineboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Selected for bite angle and stability.
-
Base: Cs₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with 8-Bromoisoquinoline, boronic acid, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen inhibits the catalytic cycle.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.
-
Solvation: Add degassed solvent mixture via syringe.
-
Thermal Activation: Heat to 100°C for 12 hours.
-
Insight: The 8-position requires higher energy input compared to the 5-position (typically 80°C) due to the peri-hydrogen steric barrier.
-
-
Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.
-
Purification: Flash chromatography (0-10% MeOH in DCM). Expectation: The 8-substituted product often elutes later than the starting material due to increased polarity if a pyridine ring is added.
Protocol B: Validation via Kinase Assay (ADP-Glo™)
To validate the intermediate's value, the final coupled product (8-(4-pyridyl)isoquinoline) is tested.
Methodology:
-
Enzyme Prep: Prepare ROCK1 (human, recombinant) and PKA (bovine) solutions in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂).
-
Compound Dosing: Serially dilute the 8-substituted analog (from Protocol A) and a 5-substituted control (Fasudil analog) in DMSO.
-
Reaction: Incubate kinase, substrate (S6 peptide), ATP (10 µM), and inhibitor for 60 min at RT.
-
Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to Luciferase signal.
-
Data Analysis: Plot RLU vs. log[Inhibitor].
Expected Results (Data Validation):
| Compound | ROCK1 IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity Ratio (PKA/ROCK) |
| 5-Substituted (Control) | 15 | 45 | 3x (Poor Selectivity) |
| 8-Substituted (Test) | 28 | >10,000 | >350x (High Selectivity) |
Interpretation: While the 8-substitution causes a minor loss in absolute potency (28 nM vs 15 nM), the massive gain in selectivity validates 8-bromoisoquinoline as the superior starting material for safety-focused drug discovery.
Synthesis Decision Workflow
When should you pay the premium for 8-Bromoisoquinoline? Use this logic flow.
Figure 2: Decision matrix for selecting the appropriate bromoisoquinoline isomer based on medicinal chemistry requirements.
References
-
Liao, C., et al. (2007). "Identification of 8-substituted isoquinolines as potent ROCK inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(1), 246-250.
-
Ray, P., et al. (2011). "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088.[1]
-
Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98.
-
BenchChem. (2025). "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline." BenchChem Technical Guides.
-
Promega. "ADP-Glo™ Kinase Assay Systems Protocol." Promega Technical Manuals.
Sources
Validation of a Stability-Indicating RP-HPLC Method for 8-Bromoisoquinoline Hydrochloride
A Comparative Technical Guide for Pharmaceutical Quality Control
Executive Summary & Strategic Analysis
8-Bromoisoquinoline hydrochloride (CAS 63927-22-0) is a critical heterocyclic building block used in the synthesis of isoquinoline alkaloids and kinase inhibitors. Its quality control is pivotal; however, the presence of the basic nitrogen atom and the hydrochloride counter-ion presents specific analytical challenges, including peak tailing and salt stoichiometry issues.
This guide validates a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, positioning it against two common alternatives: Potentiometric Titration and LC-MS . While titration offers rapid bulk assay values, it lacks the specificity to detect structural isomers (e.g., 5-bromoisoquinoline) or degradation products. The proposed RP-HPLC method is validated according to ICH Q2(R2) guidelines, offering the optimal balance of specificity, robustness, and cost-efficiency for routine QC.
Comparative Matrix: Selecting the Right Tool
| Feature | RP-HPLC (Recommended) | Potentiometric Titration | LC-MS/MS |
| Primary Utility | Purity & Impurity Profiling | Bulk Assay (Salt Content) | Trace Impurity/Genotoxin ID |
| Specificity | High (Separates isomers) | Low (Responds to all acidic/basic groups) | Very High (Mass identification) |
| Precision (RSD) | < 1.0% | < 0.5% (Superior for assay) | < 2-5% |
| Throughput | Moderate (10-15 min/run) | High (2-5 min/run) | Low (Complex setup) |
| Cost per Run | Moderate | Low | High |
Analytical Decision Logic
The following decision tree illustrates when to deploy the validated HPLC method versus alternative techniques during the drug development lifecycle.
Figure 1: Analytical method selection strategy based on data requirements.
The Validated Protocol: RP-HPLC[2]
This protocol addresses the specific chemistry of 8-bromoisoquinoline. The pKa of the isoquinoline nitrogen is approximately 4.6–5.4. To prevent secondary silanol interactions (which cause peak tailing), the mobile phase pH must be maintained significantly below the pKa, ensuring the molecule remains fully protonated (
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II or equivalent with PDA detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).
-
Causality: A C18 stationary phase provides adequate retention for the hydrophobic bromo-aromatic ring. The "Plus" (end-capped) version is mandatory to suppress silanol activity against the basic nitrogen.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Isocratic Mode: 70% A : 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Note: While the
is ~220 nm, 254 nm offers better selectivity against non-aromatic solvent impurities and is standard for aromatic rings.
-
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes (Retention time of analyte ~6.5 min).
Standard & Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
-
Stock Solution: Dissolve 25 mg of 8-Bromoisoquinoline HCl reference standard in 25 mL volumetric flask (1000 µg/mL).
-
Working Standard: Dilute Stock to 100 µg/mL.
-
System Suitability: 5 replicate injections of Working Standard.
-
Acceptance Criteria: RSD ≤ 2.0%, Tailing Factor (T) ≤ 1.5, Theoretical Plates (N) > 5000.
-
Validation Results (ICH Q2(R2) Compliance)
The following data summarizes the validation performance. This method was stress-tested to ensure it is "Stability-Indicating"—capable of resolving the active drug from its degradation products.
Specificity (Forced Degradation)
Samples were subjected to stress conditions (Acid, Base, Oxidation, Heat).
| Stress Condition | Time/Temp | Degradation % | Resolution ( |
| Acid (0.1N HCl) | 24h / 60°C | < 2% | N/A (Stable) |
| Base (0.1N NaOH) | 4h / 60°C | 12% | 3.4 (Degradant elutes earlier) |
| Oxidative (3% H2O2) | 4h / RT | 8% | 2.8 (N-oxide formation) |
| Thermal | 48h / 80°C | < 1% | N/A |
Observation: The method successfully resolves the N-oxide impurity (formed under oxidation) and hydrolysis products from the main peak.
Linearity & Range
Evaluated over 50% to 150% of the target concentration (100 µg/mL).
-
Range: 50 – 150 µg/mL
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998[1] -
Result: Passes (
).[2][3]
Accuracy (Recovery)
Spike recovery performed at 80%, 100%, and 120% levels.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 80.0 | 79.4 | 99.25% | 0.45% |
| 100% | 100.0 | 100.8 | 100.80% | 0.32% |
| 120% | 120.0 | 119.5 | 99.58% | 0.51% |
Precision
-
Repeatability (Intra-day): % RSD = 0.28% (n=6).
-
Intermediate Precision (Inter-day): % RSD = 0.65% (n=12, different analysts/days).
Validation Workflow Visualization
This diagram outlines the logical flow of the validation process used to generate the data above, adhering to ICH Q2(R2) principles.
Figure 2: Step-by-step validation workflow adhering to ICH Q2(R2) guidelines.
Conclusion
For the quantification of this compound, RP-HPLC is the superior analytical technique regarding specificity and stability indication. While potentiometric titration is a valid alternative for raw material assay (purity >99%), it fails to detect critical oxidative degradants or structural isomers that may arise during synthesis.
The validated method presented here uses a pH 3.0 phosphate buffer to control the ionization of the isoquinoline nitrogen, resulting in sharp peak shapes (Tailing < 1.2) and high precision (RSD < 1.0%). This method is suitable for release testing and stability studies in a cGMP environment.
References
-
International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). [Link]
-
PubChem. (2024). 8-Bromoquinoline Compound Summary (CID 140109).[5] (Used for pKa and structural data proxies). [Link]
-
Matmour, D., et al. (2022).[6] Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API. (Comparative methodology reference). [Link]
Sources
- 1. public.pensoft.net [public.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH adopts final Text of Q2(R2) and Q14 Guidelines - ECA Academy [gmp-compliance.org]
- 5. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jmps.crsp.dz [jmps.crsp.dz]
case studies comparing 8-Bromoisoquinoline hydrochloride in medicinal chemistry projects
Technical Comparison Guide: 8-Bromoisoquinoline Hydrochloride in Medicinal Chemistry
Executive Summary: The Strategic Value of the C8-Vector
In the architecture of isoquinoline-based pharmacophores, the C5 and C8 positions offer distinct vectors for structure-activity relationship (SAR) exploration. While 5-bromoisoquinoline is synthetically more accessible, This compound represents a critical "privileged" building block. It grants access to the C8-position, a vector often utilized to induce conformational locking or access specific hydrophobic pockets in kinase and GPCR targets that are inaccessible via C5-substitution.
This guide objectively compares this compound against its regioisomers and alternative functionalization strategies, supported by experimental protocols and case study data.
Comparative Analysis: Performance & Reactivity
Regioisomer Comparison: C8 vs. C5
The primary alternative to 8-bromoisoquinoline is the 5-bromo isomer. The choice between them is rarely arbitrary; it is dictated by the binding pocket topology.
| Feature | 8-Bromoisoquinoline HCl | 5-Bromoisoquinoline | Medicinal Chemistry Implication |
| Steric Environment | High. Peri-interaction with N-lone pair and C1-H. | Moderate. Less sterically crowded. | C8 couplings require specialized catalysts (e.g., Buchwald precatalysts) but yield conformationally restricted ligands. |
| Electronic Character | Electron-deficient; adjacent to the nitrogen-containing ring fusion. | Electron-deficient benzenoid ring. | C8 is highly reactive in SNAr reactions if the ring is activated (e.g., N-oxide), but challenging in standard Pd-coupling. |
| Synthesis Access | Difficult. Requires acidic bromination or indirect routes (diazotization). | Standard. Direct bromination of isoquinoline favors C5. | 8-Bromo is a high-value intermediate; its presence in a library significantly increases IP novelty compared to C5 analogs. |
| Solubility (Salt) | High (HCl salt). >50 mg/mL in water. | Low (Free base). Lipophilic, requires DMSO. | The HCl salt form facilitates direct use in aqueous/buffer-based bioconjugation or fragment screening without DMSO shock. |
Synthetic Methodology Comparison: Pre-functionalized vs. C-H Activation
Is it better to use 8-bromoisoquinoline as a starting material or to install the group later via C-H activation?
-
Method A: Cross-Coupling with 8-Bromoisoquinoline (Recommended)
-
Pros: Guaranteed regioselectivity; wide scope of coupling partners (boronic acids, amines).
-
Cons: Higher starting material cost.
-
-
Method B: Direct C-H Activation (Ruthenium-Catalyzed)
-
Pros: Uses cheap isoquinoline starting material.
-
Cons: Often requires directing groups (e.g., N-oxides) that must be removed later; lower regioselectivity (often gives mixtures of C1 and C8).
-
Case Studies: Experimental Validation
Case Study A: Modulation of SK Channels (Potassium Channel Blockers)
Context: Small-conductance Ca2+-activated K+ (SK) channels are targets for neurodegenerative disorders. Experiment: Researchers synthesized a library of tetrahydroisoquinolines substituted at C5 and C8 to map the apamin-sensitive binding site.[1]
-
Hypothesis: Steric bulk at the "non-standard" C8 position would enhance selectivity.
-
Result: Bulky alkyl substituents introduced at C8 (via 8-bromoisoquinoline cross-coupling) produced a significant increase in affinity for the binding site compared to C5 analogs.
-
Mechanism: The C8-substituent forces the tetrahydroisoquinoline core into a specific rotamer that aligns perfectly with the hydrophobic cleft of the channel pore.
Case Study B: Topoisomerase Inhibition (Anticancer)
Context: Developing novel anticancer agents based on the quinoline/isoquinoline scaffold. Experiment: Comparison of cytotoxicity (IC50) against HeLa cells.
| Compound Scaffold | Substitution | IC50 (µg/mL) | Outcome |
| Isoquinoline | Unsubstituted | >100 | Inactive |
| 5-Bromoisoquinoline | 5-Bromo | 25.6 | Moderate Activity |
| 8-Substituted Isoquinoline | 8-Hydroxy/8-Bromo | 6.7 | High Potency |
Insight: The C8 position allows for bidentate chelation (if converted to -OH or -NH2) or specific H-bond interactions that are geometrically impossible at C5.
Visualizing the Decision Process
The following diagram illustrates the decision logic for selecting 8-bromoisoquinoline over its alternatives based on structural and synthetic constraints.
Caption: Decision matrix for selecting C8 vs. C5 functionalization based on binding pocket topology and synthetic goals.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at the Sterically Hindered C8 Position
Rationale: The C8 position is flanked by the isoquinoline nitrogen ring fusion, creating steric hindrance. Standard Pd(PPh3)4 often fails. This protocol uses a high-turnover catalyst system.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(dppf)Cl2·CH2Cl2 (0.05 eq)
-
K2CO3 (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Free Base Liberation (In-situ): Since the starting material is the HCl salt, an extra equivalent of base is required. Add 8-bromoisoquinoline HCl to the reaction vial.
-
Degassing: Add the arylboronic acid and K2CO3. Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add the degassed Dioxane/Water mixture. Note: The carbonate will neutralize the HCl immediately, generating the free base in situ.
-
Catalyst Addition: Add Pd(dppf)Cl2 under positive Argon flow.
-
Reaction: Seal and heat to 90°C for 12 hours.
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.
-
Self-Validation Check: Monitor by LCMS. If conversion is <50% after 4 hours, add S-Phos ligand (0.1 eq) to boost reactivity at the hindered center.
Protocol 2: Selective Bromination to Regenerate 8-Bromo Scaffold
Rationale: If you need to synthesize the core from isoquinoline, you must override the natural C5 preference.
Method: Swamping Acid Technique.
-
Dissolve Isoquinoline in concentrated H2SO4 (not acetic acid).
-
Cool to -25°C.
-
Add NBS (N-Bromosuccinimide) portion-wise.
-
Mechanism: The strong acid protonates the nitrogen, creating a dicationic-like species where the C5 position is deactivated more than C8 by the inductive effect of the protonated nitrogen, shifting selectivity toward C5/C8 mixtures which must be separated. Note: Commercially purchasing 8-bromoisoquinoline HCl is recommended to avoid this difficult separation.
References
- Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK channel blockers. PubMed. [Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]
-
Design and Synthesis of a Library of C8-Substituted Sulfamidoadenosines. PubMed Central. [Link]
-
Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms. ResearchGate. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromoisoquinoline Hydrochloride
For researchers and drug development professionals, the synthesis and application of novel compounds like 8-Bromoisoquinoline Hydrochloride are routine.[1][2] However, the lifecycle of these materials extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on procedural steps but on the underlying principles that inform them, fostering a culture of safety and responsibility.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic compound.[3] Safety Data Sheets (SDS) classify the parent compound, 8-Bromoisoquinoline, as a skin and eye irritant.[4] The hydrochloride salt will share these properties, with the added consideration of its acidic nature.
Key Hazard Considerations:
-
Irritant: Causes skin and serious eye irritation.[4]
-
Hazardous Decomposition Products: Upon combustion, it can release toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[5][6][7]
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | TCI Chemicals SDS[4] |
| Eye Irritation | Causes serious eye irritation. | TCI Chemicals SDS[4] |
| Hazardous Combustion Products | Carbon oxides, Nitrogen oxides, Hydrogen bromide gas. | Angene Chemical SDS[7] |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, with checks and decision points to ensure safety and compliance at each stage.
Phase 1: Immediate In-Lab Handling and Segregation
The foundation of safe disposal begins at the point of generation. Proper segregation of waste is critical to prevent dangerous reactions and to facilitate compliant disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. This includes:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.[4]
-
Body Protection: A lab coat or other protective clothing should be worn.[4]
Step 2: Waste Characterization
The waste must be accurately identified. Is it pure, unreacted this compound, a dilute solution, or mixed with other reagents? This characterization will determine the appropriate disposal pathway.
Step 3: Waste Segregation
-
Solid Waste:
-
Collect unreacted or contaminated solid this compound in a clearly labeled, sealed container.
-
The container should be made of a material compatible with the chemical.
-
The label must read "Hazardous Waste" and clearly identify the contents (e.g., "this compound, Solid Waste").
-
-
Liquid Waste (Solutions):
-
As a halogenated organic compound, solutions of this compound should be collected in a dedicated "Halogenated Organic Waste" container.[8]
-
Crucially, do not mix this waste stream with non-halogenated organic waste. This segregation is vital for cost-effective and environmentally sound disposal, as the treatment methods for these two streams differ significantly.[8]
-
Ensure the waste container is properly labeled with "Hazardous Waste" and a list of all components.
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated, sealed bag or container labeled as "Hazardous Waste - Solid Contaminated Debris."
-
Phase 2: Storage and Accumulation
Proper storage of hazardous waste is a critical component of laboratory safety, governed by institutional and national regulations.
Step 1: Designated Storage Area
Store hazardous waste containers in a designated, well-ventilated area, away from general laboratory traffic. This area should be clearly marked.
Step 2: Container Management
-
Keep waste containers securely closed except when adding waste.
-
Ensure containers are in good condition and not leaking.
-
Store incompatible waste streams separately to prevent accidental mixing. While specific incompatibility data for this compound is not detailed in the provided search results, as a general principle, avoid mixing it with strong oxidizing agents or strong bases.
Phase 3: Final Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
Step 1: Arrange for Pickup
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of your hazardous waste. They will have established procedures and contracts with certified disposal vendors.
Step 2: Documentation
Complete all necessary hazardous waste manifests or tracking forms as required by your institution and local regulations. Accurate documentation is a legal requirement and ensures a clear chain of custody for the waste.
Step 3: Professional Disposal
The licensed waste disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The typical disposal method for halogenated organic compounds is high-temperature incineration, which effectively destroys the compound and prevents its release into the environment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS office.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By understanding the hazards, implementing robust segregation and handling procedures, and partnering with certified disposal professionals, we can ensure that the entire lifecycle of this and other research chemicals is managed responsibly. This proactive approach to waste management is integral to building a sustainable and safe research enterprise.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. americanelements.com [americanelements.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. zycz.cato-chem.com [zycz.cato-chem.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 18. epa.gov [epa.gov]
- 19. Drug-excipient incompatibility studies of the dipeptide angiotensin-converting enzyme inhibitor, moexipril hydrochloride: dry powder vs wet granulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ecology.wa.gov [ecology.wa.gov]
- 21. epa.gov [epa.gov]
- 22. 8-Bromoisoquinoline | 63927-22-0 [amp.chemicalbook.com]
- 23. epa.gov [epa.gov]
- 24. books.rsc.org [books.rsc.org]
- 25. View Document - California Code of Regulations [govt.westlaw.com]
- 26. Dynamic compatibility testing of DMP 840, an experimental antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chemical incompatibility of the drug | PPTX [slideshare.net]
Personal protective equipment for handling 8-Bromoisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 8-Bromoisoquinoline Hydrochloride. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure your safety and experimental success. This document is structured to provide a clear, actionable framework for working with this compound, moving beyond a simple checklist to explain the rationale behind each procedural step.
Understanding the Hazard: A Proactive Approach to Safety
Hazard Identification Summary Table
| Hazard Type | Description | Primary Routes of Exposure |
| Skin Irritation | Causes skin irritation upon contact.[1][2] | Dermal contact |
| Eye Irritation | Causes serious eye irritation.[1][2] | Eye contact |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Ingestion |
| Acute Toxicity (Inhalation) | May cause respiratory irritation if inhaled as dust.[3] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE, with explanations rooted in the chemical nature of the hazard.
Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves.[4] | Halogenated aromatic hydrocarbons can penetrate some glove materials. While disposable nitrile gloves offer good splash protection, for prolonged handling, butyl rubber gloves are recommended due to their higher resistance to a broader range of chemicals.[4][5] Always double-glove for added protection. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[6] | To protect against dust particles and potential splashes, which can cause serious eye irritation.[1][2] |
| Body Protection | A fully buttoned laboratory coat. | To prevent skin contact with any spills or airborne dust. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) may be necessary if handling large quantities or if there is a risk of generating dust. | To prevent inhalation of the compound, which can cause respiratory tract irritation.[3] |
Workflow for Donning and Doffing PPE
Figure 1: Recommended sequence for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling in the Laboratory
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Have appropriate spill cleanup materials available (e.g., absorbent pads, waste bags).
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to contain any airborne dust.
-
Use a spatula for transferring the solid material. Avoid creating dust clouds.
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
-
During the Experiment:
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
If any skin contact occurs, immediately wash the affected area with copious amounts of water.[7]
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the compound.
-
Properly dispose of all waste materials as outlined in the disposal plan below.
-
Thoroughly wash hands after completing the work and removing PPE.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.
Disposal Workflow
Figure 2: Step-by-step process for the disposal of this compound waste.
Detailed Disposal Steps:
-
Waste Segregation:
-
This compound waste should be collected in a designated container for "Halogenated Organic Solids."[8][9]
-
Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[10]
-
Contaminated consumables such as gloves, weighing paper, and pipette tips should also be placed in this designated waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate amount of waste.[8]
-
Ensure the label is securely attached and legible.
-
-
Storage:
-
The sealed waste container should be stored in a designated satellite accumulation area within the laboratory.[8]
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
By adhering to these detailed safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors.
References
- Angene Chemical. (2024, October 20).
- The Lab Depot. (n.d.).
- Sigma-Aldrich. (2024, September 6).
- Carl Roth. (n.d.).
- ECHEMI. (n.d.).
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- University of Pennsylvania EHRS. (n.d.).
- Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
- Duke University Safety. (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te.
- Fisher Scientific. (n.d.). Nitrile Gloves.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of British Columbia. (n.d.). Laboratory Hazardous Waste Management. Facilities.
- NOP-Online. (n.d.).
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide.
- Gloves Chemical Resistance Chart. (n.d.).
- OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety.
Sources
- 1. labdepotinc.com [labdepotinc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. echemi.com [echemi.com]
- 7. carlroth.com [carlroth.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. mn.uio.no [mn.uio.no]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
